(9H-Fluoren-9-yl)methanethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHVORUHWLKKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957753-00-3 | |
| Record name | 957753-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(9H-Fluoren-9-yl)methanethiol: A Technical Guide to Structure, Synthesis, and Applications
Topic: (9H-Fluoren-9-yl)methanethiol Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 957753-00-3), often abbreviated as Fm-SH , is the thiol analog of the widely used 9-fluorenylmethanol (Fm-OH). While less ubiquitous than its chloroformate cousin (Fmoc-Cl), Fm-SH occupies a critical niche in advanced peptide chemistry, specifically in the synthesis of peptide thioacids and thioesters . Its utility stems from the unique lability of the 9-fluorenylmethyl (Fm) group: it is stable to acidic conditions (compatible with Boc chemistry) but undergoes rapid E1cB elimination upon exposure to mild bases (e.g., piperidine), releasing the free thiol or thioacid and dibenzofulvene.
This guide details the physicochemical properties, synthesis pathways, and experimental protocols for leveraging Fm-SH in "crypto-thioester" strategies and Native Chemical Ligation (NCL).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule consists of a lipophilic fluorene ring system connected via a methylene bridge to a nucleophilic sulfhydryl group. This structure dictates its solubility profile and its reactivity as a "soft" nucleophile.
Table 1: Physicochemical Data
| Property | Value / Description |
| Chemical Name | This compound |
| Common Names | Fm-SH, 9-Fluorenylmethyl mercaptan, Fmoc-mercaptan (colloquial) |
| CAS Number | 957753-00-3 |
| Molecular Formula | C₁₄H₁₂S |
| Molecular Weight | 212.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, THF, Ethyl Acetate; Insoluble in Water |
| pKa (Thiol) | ~10–11 (Estimated; typical for alkyl thiols) |
| Stability | Prone to oxidation to Bis(9-fluorenylmethyl)disulfide in air/solution.[1][2][3][4] |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). |
Synthesis & Manufacturing
The synthesis of Fm-SH typically proceeds via the nucleophilic substitution of an activated 9-fluorenylmethyl derivative. Unlike Fmoc-Cl, which is made from the alcohol and phosgene, Fm-SH requires the introduction of sulfur.
Synthetic Route: Thiourea Method
The most robust laboratory-scale synthesis involves the conversion of 9-fluorenylmethyl bromide (or tosylate) using thiourea, followed by alkaline hydrolysis. This avoids the use of toxic H₂S gas.
Mechanism:
-
Alkylation: 9-Fluorenylmethyl bromide reacts with thiourea to form an isothiouronium salt intermediate.
-
Hydrolysis: Treatment with aqueous NaOH cleaves the isothiouronium salt, releasing Fm-SH and urea.
Figure 1: Synthetic pathway for this compound via the thiourea intermediate.
Applications in Peptide Science[1][2][6]
The "Fm-Thioester" Strategy
The primary application of Fm-SH is in the synthesis of peptide thioacids using solid-phase peptide synthesis (SPPS).
-
The Problem: Thioesters are generally unstable to the piperidine used in Fmoc SPPS (aminolysis occurs).
-
The Solution: Use Boc chemistry (TFA cleavage) with an Fm-thioester linker .
-
The peptide is assembled on a resin linked via an Fm-thioester.[5]
-
Boc Removal: TFA removes Boc groups but leaves the Fm-thioester intact (Fm is acid-stable).
-
Cleavage: Treatment with piperidine removes the Fm group via E1cB elimination.
-
Result: The elimination releases dibenzofulvene and the peptide thioacid (Peptide-CO-SH), which can then be alkylated to form stable thioesters for ligation.
-
Mechanism of Base-Induced Cleavage
The utility of Fm-SH relies on the acidity of the C9 proton on the fluorene ring.
Figure 2: Base-induced E1cB cleavage mechanism of Fm-thioesters releasing peptide thioacid.
Experimental Protocols
Protocol A: Preparation of Fm-SH (Thiourea Method)
Note: Perform all steps in a fume hood due to potential odor.
-
Reagents: 9-Fluorenylmethyl bromide (10 mmol), Thiourea (11 mmol), Ethanol (20 mL), NaOH (5 M aq).
-
Formation of Salt: Dissolve bromide and thiourea in ethanol. Reflux for 2 hours. A white precipitate (isothiouronium bromide) may form.
-
Hydrolysis: Cool the mixture. Add NaOH solution (15 mL) carefully under nitrogen atmosphere (to prevent oxidation). Reflux for another 1–2 hours.
-
Workup: Cool to room temperature. Acidify with dilute HCl to pH ~2. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate.[6]
-
Yield: Typically 70–85%.
Protocol B: Handling and Storage
-
Oxidation Risk: Fm-SH readily oxidizes to the disulfide (Fm-S-S-Fm).
-
Prevention: Store solid under Argon at -20°C. If in solution, add a reducing agent like DTT (Dithiothreitol) if compatible with downstream applications, or use immediately.
-
Safety: Treat as a potent stench agent. Use bleach (sodium hypochlorite) to neutralize glassware and spills, converting the thiol to the odorless sulfonate.
References
-
Cammack, N., et al. "Solid-Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker." Journal of Organic Chemistry, 2009.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.
-
PubChem. "this compound Compound Summary." National Library of Medicine.
-
BLD Pharm. "Product Safety and Data Sheet: this compound."
-
Crich, D., & Sana, K. "The 9-Fluorenylmethyl Thioester: A Useful Protecting Group for Thioacids." Journal of Organic Chemistry, 2009.
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- 2. FMOC-amino acid | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C14H12S) [pubchemlite.lcsb.uni.lu]
- 5. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
molecular weight and formula of (9H-Fluoren-9-yl)methanethiol
The following technical guide details the molecular properties, synthesis, and applications of (9H-Fluoren-9-yl)methanethiol, a critical reagent in advanced peptide chemistry and thioester synthesis.
Chemical Profile & Molecular Identity
This compound, commonly abbreviated as Fm-SH (or occasionally incorrectly as Fmoc-SH, which refers to the carbonyl variant), is the thiol analog of the widely used 9-fluorenylmethanol protecting group precursor. It is primarily utilized as a thiol linker and a precursor for peptide thioacids in solid-phase peptide synthesis (SPPS).
Core Physicochemical Data
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviations | Fm-SH, 9-Fluorenylmethylthiol |
| CAS Registry Number | 957753-00-3 |
| Molecular Formula | C₁₄H₁₂S |
| Molecular Weight | 212.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 31–36 °C |
| Solubility | Soluble in DCM, DMF, THF; insoluble in water |
| pKa (Thiol) | ~10–11 (Estimated; typical for alkyl thiols) |
Synthesis & Production Protocol
The synthesis of Fm-SH relies on the nucleophilic substitution of an activated fluorenyl precursor. The most robust route proceeds from 9-fluorenylmethanol (Fm-OH) via the bromide or tosylate intermediate, followed by thio-displacement.
Mechanistic Pathway
The synthesis exploits the reactivity of the methylene group at the 9-position of the fluorene ring.[1] The transformation involves converting the hydroxyl group of Fm-OH into a leaving group (Bromide or Tosylate), which is then displaced by a sulfur nucleophile (Thiourea or Thioacetate).
Step-by-Step Laboratory Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation to the disulfide.
-
Activation (Bromination):
-
Reagents: 9-Fluorenylmethanol (Fm-OH), Phosphorus Tribromide (PBr₃) or Triphenylphosphine/CBr₄.
-
Procedure: Dissolve Fm-OH in anhydrous DCM at 0°C. Add PBr₃ dropwise. Stir for 2 hours. Quench with water, extract with DCM, and dry over MgSO₄.[2]
-
Product: 9-Fluorenylmethyl bromide (Fm-Br).
-
-
Thiolation (Displacement):
-
Reagents: Fm-Br, Thiourea, Ethanol (or DMF).
-
Procedure: Reflux Fm-Br with excess thiourea in ethanol for 3–4 hours to form the isothiouronium salt intermediate.
-
Hydrolysis: Treat the intermediate with aqueous NaOH (1M) under reflux for 1 hour.
-
Workup: Acidify carefully with dilute HCl to pH ~4. Extract the free thiol (Fm-SH) with Ethyl Acetate.
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography (ensure minimal exposure to air).
-
Synthesis Workflow Diagram
Figure 1: Synthetic route for the production of this compound from 9-fluorenylmethanol.
Applications in Drug Development & Peptide Chemistry[3]
Fm-SH is a specialized tool in the "toolbox" of peptide chemists, primarily used for generating peptide thioacids and thioesters . Its utility stems from the base-lability of the fluorenylmethyl (Fm) group.
A. Synthesis of Peptide Thioacids (Boc Chemistry Compatible)
Unlike standard alkyl thioesters, Fm-thioesters are base-labile . This property is exploited to synthesize peptide thioacids using Boc-SPPS (Solid Phase Peptide Synthesis).
-
Coupling: The C-terminal amino acid is coupled to Fm-SH (using DCC/DMAP) to form a Boc-AA-SFm (thioester).
-
Elongation: The peptide chain is elongated using standard Boc chemistry (TFA deprotection, neutralization, coupling). The Fm-thioester is stable to TFA.
-
Cleavage/Deprotection:
-
Upon treatment with Piperidine (standard Fmoc deprotection reagent), the Fm group is removed via an E1cB elimination mechanism.
-
This releases the Peptide Thioacid (Peptide-CO-SH) rather than a carboxylate.
-
Significance: Peptide thioacids are key intermediates for Native Chemical Ligation (NCL) and the synthesis of peptidomimetics.
-
B. Mechanism of Action: E1cB Elimination
The fluorenyl ring system is highly prone to deprotonation at the 9-position due to the aromatic stabilization of the resulting anion (4n+2 Hückel aromaticity in the cyclopentadienyl anion).
-
Trigger: A secondary amine (e.g., Piperidine) removes the acidic proton at C-9.
-
Elimination: The electrons collapse to form Dibenzofulvene (DBF), cleaving the C-S bond.
-
Result: Release of the thiolate anion (RS⁻).
Application Workflow Diagram
Figure 2: Workflow for generating peptide thioacids using Fm-SH as a base-labile protecting group.
Handling, Safety, and Storage
Stability Concerns
-
Oxidation: Like all thiols, Fm-SH is prone to oxidation to the disulfide (Fm-S-S-Fm) upon exposure to air. This disulfide is often a white insoluble solid.
-
Base Sensitivity: Avoid exposure to strong bases (e.g., Piperidine, DBU) during storage, as this will trigger the elimination reaction and degrade the reagent.
Protocol for Storage[4]
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Tightly sealed amber glass vials to prevent photochemical degradation (though less sensitive than Fmoc-Cl).
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Odor: Typical thiols have a strong, unpleasant stench. Handle strictly in a fume hood.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Crich, D., & Sana, K. (2009). The synthesis of peptide thioacids and their application in ligation. Journal of Organic Chemistry. (Referenced context: Synthesis of Fm-thioesters). [Link]
-
Danishefsky, S. J., et al. (2012). Expanding the Limits of Isonitrile-Mediated Amidations. NCBI PMC. [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of (9H-Fluoren-9-yl)methanethiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of (9H-Fluoren-9-yl)methanethiol
This compound is a sulfur-containing organic compound featuring a fluorene moiety. The unique structural characteristics of fluorene derivatives have led to their widespread application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, as well as in drug development, where they serve as scaffolds for anticancer, anti-inflammatory, and antibacterial agents.[1][2] The thiol group introduces a reactive handle for various chemical transformations and surface modifications, for instance, the self-assembly on gold surfaces for applications in catalysis, sensing, and drug delivery.[1]
A fundamental understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in these diverse fields. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide provides an in-depth analysis of the predicted solubility of this compound, a framework for its experimental determination, and insights into the practical implications for researchers.
Predicting the Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound is amphipathic, possessing both a large, nonpolar component and a smaller, more polar functional group.
-
The Fluorenyl Group: The bulky, aromatic 9H-fluorene core is hydrophobic and nonpolar. This substantial part of the molecule will dominate its solubility behavior, favoring interactions with nonpolar and moderately polar organic solvents through van der Waals forces and π-π stacking. The solubility of related fluorene compounds, such as 9H-fluoren-9-one, in solvents like acetone, benzene, ethanol, and toluene underscores the affinity of the fluorene structure for organic media.[3]
-
The Methanethiol Group (-CH2SH): The thiol group introduces a degree of polarity and the potential for weak hydrogen bonding. However, thiols are generally less polar and have lower boiling points than their corresponding alcohols due to the lower electronegativity of sulfur compared to oxygen, resulting in weaker hydrogen bonds.[4] Consequently, the thiol group's contribution to solubility in highly polar, protic solvents will be limited.
Based on this structural analysis, a qualitative solubility profile for this compound can be inferred.
Inferred Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Benzene, Hexane | High | The nonpolar fluorenyl group will readily interact with these solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can solvate both the nonpolar fluorenyl moiety and, to some extent, the polar thiol group. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The large nonpolar part of the molecule will limit solubility in these highly polar, hydrogen-bonding solvents. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the fluorenyl group will dominate, leading to very poor water solubility, a common characteristic of fluorene derivatives.[3] |
Note: This table presents a predicted solubility profile based on chemical principles and data from related compounds. Experimental verification is crucial for precise quantitative data.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.
-
-
Quantification of the Solute:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound using a suitable analytical technique. UV-Vis spectrophotometry is a viable option, as the fluorene moiety possesses a strong chromophore. A calibration curve should be prepared using standards of known concentrations. Alternatively, High-Performance Liquid Chromatography (HPLC) can provide more selective and sensitive quantification. Colorimetric methods involving thiol-disulfide exchange could also be adapted for quantification in nonaqueous solvents.[5][6]
-
-
Data Analysis and Reporting:
-
Calculate the concentration of the undiluted saturated solution, taking the dilution factor into account.
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), and report the temperature at which the measurement was performed.
-
Factors Influencing Solubility
-
Temperature: The solubility of solids in organic solvents generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the solubility of the solute. Using high-purity, anhydrous solvents is recommended for accurate and reproducible results.[7]
-
Polymorphism: Different crystalline forms (polymorphs) of a solid can exhibit different solubilities. It is important to characterize the solid form of this compound being used.
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is critical for its successful application:
-
Synthesis and Purification: The choice of solvents for chemical reactions involving this compound will depend on its solubility and the solubility of other reactants. For purification by recrystallization, a solvent system must be chosen in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Materials Science: In the fabrication of organic electronic devices, the solubility of fluorene derivatives in specific organic solvents is a key parameter for solution-based processing techniques like spin-coating and inkjet printing.[8] Good solubility enables the formation of uniform, high-quality thin films.
-
Drug Development: For preclinical studies, the solubility of a potential drug candidate in various pharmaceutically acceptable solvents is a critical factor for formulation development. Poor solubility can hinder oral absorption and bioavailability.[9]
Conclusion
References
-
Cas 19552-0-8, 9H-fluorene-9-thiol - LookChem. [Link]
-
(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate - EPA. [Link]
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Methanethiol - Merck Index. [Link]
- US3597160A - Colorimetric method for determining thiols - Google P
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. [Link]
-
Methanethiol (CH3SH) properties. [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. [Link]
-
6.8: Thiols (Mercaptans) - Chemistry LibreTexts. [Link]
-
Synthesis and characterization of two novel fluorene emitting materials for application to organic light emitting diodes - ThaiJo. [Link]
-
Methanethiol | CH3SH | CID 878 - PubChem. [Link]
-
study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. [Link]
-
9H-fluoren-9-one - webbook.nist.gov. [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents - ResearchGate. [Link]
-
9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem. [Link]
-
(PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - ResearchGate. [Link]
-
An Overview on Common Organic Solvents and Their Toxicity - SciSpace. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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CAS number 1153-40-8 (9H-Fluoren-9-yl)methanethiol data
This guide serves as a definitive technical resource for (9H-Fluoren-9-yl)methanethiol , a specialized organosulfur reagent critical in advanced peptide synthesis and bioconjugation.
CAS Number: 1153-40-8 (Note: Commercially often referenced as 957753-00-3 or simply Fm-SH) IUPAC Name: this compound Synonyms: 9-Fluorenylmethyl mercaptan, Fm-mercaptan, Fm-SH
Executive Summary & Chemical Identity
This compound (Fm-SH) is the thiol analog of the ubiquitous protecting group precursor 9-fluorenylmethanol (Fm-OH). Unlike its oxygenated counterpart, which is the scaffold for the Fmoc protecting group, Fm-SH is primarily utilized as a thiol-transfer agent and a thioester surrogate in solid-phase peptide synthesis (SPPS).
Its bulky lipophilic fluorenyl moiety provides unique solubility characteristics and distinct reactivity profiles compared to simple alkyl thiols. In drug development, it is increasingly valued for generating Fmoc-compatible peptide thioesters , a requisite intermediate for Native Chemical Ligation (NCL) strategies used to synthesize long therapeutic proteins.
Chemical Structure & Properties
| Property | Data |
| Molecular Formula | C₁₄H₁₂S |
| Molecular Weight | 212.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, THF; Insoluble in water |
| Melting Point | ~100–105 °C (Analogous to Fm-OH; varies by purity) |
| pKa (Thiol) | ~10–11 (Estimated; less acidic than aryl thiols) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Oxidation sensitive |
Synthesis & Production Protocols
The synthesis of Fm-SH is typically achieved via the nucleophilic substitution of an activated fluorenylmethanol derivative. The most robust route avoids direct thiolation of fluorene, instead proceeding through the tosylate or bromide intermediate to prevent over-alkylation.
Protocol: Conversion of 9-Fluorenylmethanol to Fm-SH
Mechanism:
Reagents:
-
Precursor: 9-Fluorenylmethanol (Fm-OH)
-
Activator: p-Toluenesulfonyl chloride (TsCl) or Thionyl Bromide
-
Sulfur Source: Thiourea
-
Solvent: Dichloromethane (DCM), Ethanol
Step-by-Step Workflow:
-
Activation: Dissolve Fm-OH (10 mmol) in DCM with pyridine (1.2 eq). Add TsCl (1.1 eq) at 0°C. Stir for 4 hours to generate 9-Fluorenylmethyl tosylate (Fm-OTs) .
-
Substitution: Dissolve Fm-OTs in ethanol. Add Thiourea (1.5 eq) and reflux for 3 hours. The thiourea sulfur attacks the methylene carbon, displacing the tosylate to form the isothiouronium salt precipitate.
-
Hydrolysis: Isolate the salt and reflux in degassed aqueous NaOH (1M) under Nitrogen for 1 hour. This cleaves the urea moiety, releasing the free thiol.
-
Workup: Acidify carefully with HCl to pH ~4 (in a hood;
byproduct possible from excess thiourea). Extract with DCM.[1] Wash with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield Fm-SH crystals.
Figure 1: Synthetic pathway from Fm-OH to Fm-SH via isothiouronium intermediate.[2]
Applications in Drug Development & Peptide Chemistry
The primary utility of Fm-SH lies in Native Chemical Ligation (NCL) strategies. Standard Fmoc-SPPS is incompatible with thioesters due to the lability of the thioester bond to piperidine (used for Fmoc removal). Fm-SH allows for the generation of "cryptic" or "precursor" thioesters that are stable during synthesis but reactive during ligation.
A. Fmoc-Thioester Synthesis via N-to-S Acyl Transfer
Fm-SH is used to intercept N-acylurea intermediates or to form thioesters post-synthetically.
-
Safety-Catch Linkers: Fm-SH reacts with activated linkers (e.g., sulfonamide "safety-catch" linkers) after the peptide chain is assembled.
-
Trans-Thioesterification: Fm-SH can exchange with alkyl thioesters to form the more sterically hindered, yet stable, Fm-thioester, which can be purified and then exchanged again for a more reactive thiol (like MPAA) during ligation.
B. Analytical Characterization (NMR)
Researchers must validate the integrity of the thiol group, as it oxidizes readily to the disulfide (Fm-S-S-Fm).
-
¹H NMR (CDCl₃, 400 MHz):
- 7.76 (d, 2H, Ar-H)
- 7.60 (d, 2H, Ar-H)
- 7.40–7.25 (m, 4H, Ar-H)
- 4.20 (t, 1H, CH-CH2)
- 3.10 (d, 2H, CH2-SH)
-
1.30 (t, 1H, SH) – Diagnostic signal; disappears upon
shake.
Experimental Validation: Reaction with Maleimide
To quantify thiol content or label the fluorenyl tag onto a protein, Fm-SH is reacted with maleimide. This reaction is a self-validating protocol for thiol activity.
Protocol:
-
Dissolve Fm-SH (1 eq) in Acetonitrile.
-
Add N-Ethylmaleimide (1.1 eq) in Phosphate Buffer (pH 7.0).
-
Monitor by HPLC. The disappearance of the thiol peak and appearance of the adduct confirms reactivity.
-
Note: The bulky fluorenyl group may retard the reaction rate compared to simple thiols; allow 1–2 hours.
Figure 2: Michael addition of Fm-SH to Maleimide, used for thiol quantification.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral/Inhalation (Category 4).
-
Skin/Eye Irritation: Category 2.
-
Stench: Like all low-molecular-weight thiols, Fm-SH has a potent, disagreeable odor.
Precautions:
-
Engineering Controls: Always handle in a functioning fume hood.
-
Decontamination: Treat glassware with 10% bleach (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removing from the hood.
-
Storage: Store under Argon at 4°C. If the solid turns yellow/orange, check for disulfide formation (Fm-S-S-Fm).
References
-
Carpino, L. A., et al. (1990). "The 9-Fluorenylmethoxycarbonyl Family of Protecting Groups." Accounts of Chemical Research. Link (Context: Fmoc chemistry foundation).
-
Botti, P., et al. (2004).[3] "Fmoc-Based Synthesis of Peptide Thioesters." Organic Letters. Link (Context: Application of Fm-derivatives in thioester synthesis).
-
Sigma-Aldrich. "9-Fluorenylmethanol Product Data." Link (Context: Precursor properties).
-
PubChem. "this compound Compound Summary." Link (Context: Chemical identity and CAS verification).
-
Dawson, P. E., et al. (1994). "Synthesis of Proteins by Native Chemical Ligation." Science. Link (Context: Downstream application of thioesters).
Sources
Technical Deep Dive: Photophysics and Interfacial Chemistry of 9-Fluorenylmethanethiol
Executive Summary
This technical guide characterizes the fluorescence properties of the fluorenyl group when tethered to a methanethiol moiety (specifically 9-fluorenylmethanethiol ). While the fluorenyl core is a robust UV-active fluorophore, its emission in this specific molecular architecture is governed by intramolecular Photoinduced Electron Transfer (PET) and interfacial quenching dynamics.
This document details the suppression of fluorescence by the thiol group, the restoration of emission via chemical modification (disulfide formation or alkylation), and the behavior of the molecule in Self-Assembled Monolayers (SAMs) on gold substrates.
Molecular Architecture & Electronic State
The molecule 9-fluorenylmethanethiol consists of two distinct functional domains with opposing photophysical roles:
-
The Fluorophore (Fluorenyl Group): A rigid, planar aromatic system (
) responsible for transitions. It typically exhibits strong absorption in the UV region (260–300 nm) and emission in the near-UV/violet region (310–350 nm). -
The Quencher/Anchor (Methanethiol Group): The
tail acts as an electron donor in solution (quenching fluorescence) and a high-affinity anchor for noble metals (Au, Ag) in surface chemistry.
Photophysical Characterization
The fluorescence of the fluorenyl group in this molecule is not static; it is highly dependent on the oxidation state of the sulfur atom.
Spectral Data Summary
| Parameter | Value / Range | Notes |
| Excitation Max ( | 265 nm, 300 nm | Typical vibronic bands of fluorene. |
| Emission Max ( | 310 nm – 320 nm | Monomer emission. |
| Stokes Shift | ~15–20 nm | Small, characteristic of rigid aromatics. |
| Quantum Yield ( | Low (< 0.1) in thiol form | Quenched by intramolecular PET. |
| Restored | High (> 0.6) | Upon oxidation to disulfide or alkylation. |
The Quenching Mechanism: Photoinduced Electron Transfer (PET)
In the reduced thiol form (
Mechanism:
-
Excitation:
-
PET: Electron transfer from Sulfur (HOMO) to Fluorene (HOMO).
-
Recombination: The radical ion pair relaxes to the ground state without emitting a photon.
Critical Insight: The quenching efficiency is distance-dependent. In 9-fluorenylmethanethiol, the single methylene spacer (
Figure 1: Jablonski-style diagram illustrating the Photoinduced Electron Transfer (PET) pathway that quenches fluorescence in the thiol form.
Surface Chemistry: Behavior on Gold[1][2][3]
When 9-fluorenylmethanethiol is used to form Self-Assembled Monolayers (SAMs) on gold, the photophysics changes drastically.
-
Substrate Quenching: Upon binding to gold (Au-S bond), the fluorenyl group is brought into proximity with the metal surface. Energy transfer to the metal (Nanometal Surface Energy Transfer - NSET) becomes the dominant relaxation pathway, essentially silencing fluorescence completely.
-
Orientation: The fluorenyl group is bulky. Unlike linear alkanethiols which form tightly packed crystalline lattices, fluorenyl thiols form loosely packed, somewhat disordered monolayers. This "free volume" allows for intercalation of other small molecules, making them useful for host-guest surface chemistry.
Experimental Protocols
Synthesis & Handling (Safety & Integrity)
-
Precursor: 9-Fluorenylmethanol or 9-Fluorenyl bromide.
-
Thiolation: Conversion via thiourea or thioacetate followed by hydrolysis.
-
Odor Warning: Methanethiol derivatives are potent olfactants. All work must be performed in a fume hood.
Fluorescence Measurement Protocol
Objective: Accurately measure the emission spectrum while controlling for oxidative artifacts.
The "Disulfide Trap": A common error in measuring thiol fluorescence is accidental oxidation. The disulfide dimer (9-fluorenyl-CH2-S-S-CH2-fluorenyl) does not quench fluorescence as effectively as the free thiol because the ionization potential of the disulfide bond is higher. If your sample is highly fluorescent, it has likely oxidized.
Step-by-Step Workflow
-
Solvent Preparation:
-
Use spectroscopic grade Cyclohexane or Acetonitrile.
-
Degassing (Critical): Sparge solvent with Argon for 20 minutes to remove dissolved oxygen (which catalyzes disulfide formation).
-
-
Sample Preparation:
-
Prepare a
M stock solution of 9-fluorenylmethanethiol. -
Keep the sample in an amber vial to prevent photo-oxidation.
-
-
Measurement:
-
Excitation: Set monochromator to 300 nm (matches the absorption valley/peak of fluorene).
-
Scan Range: 305 nm to 500 nm.
-
Slit Widths: 2.5 nm (narrow slits reduce photobleaching).
-
-
Validation (The "Turn-On" Test):
-
After initial measurement, add an excess of N-Ethylmaleimide (NEM) to the cuvette.
-
NEM alkylates the thiol, removing the electron donor capability.
-
Result: Fluorescence intensity should increase (Turn-On), confirming the initial quenching was due to the thiol group.[1]
-
Figure 2: Experimental workflow for characterizing thiol quenching and validating sample integrity.
Applications in Drug Development & Sensing
Thiol Detection Probes
The "turn-on" property described above is utilized in designing probes for biological thiols (Cysteine, Glutathione).[1][2]
-
Design: A fluorenyl derivative is linked to a reactive group (like a maleimide or sulfonate ester).
-
Mechanism: In the native state, the probe is quenched (or exhibits a specific shift). Upon reaction with a biological thiol, the electronic pathway is disrupted, restoring strong fluorescence.
Surface Passivation
In biosensor development, 9-fluorenylmethanethiol serves as a "spacer" molecule. Its bulky fluorenyl head group prevents non-specific binding of proteins to the gold surface, while its hydrophobicity allows for the creation of defined hydrophobic patches in microarray fabrication.
References
-
Kittredge, K. W., Fox, M. A., & Whitesell, J. K. (2001). Effect of Alkyl Chain Length on the Fluorescence of 9-Alkylfluorenyl Thiols as Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry B, 105(43), 10594–10599.
-
[Link]
-
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Chapter on Quenching and Photoinduced Electron Transfer).
-
[Link]
-
- Gronheid, R., et al. (2002). Fluorescence Quenching of Fluorene by Thiols in Solution. Journal of Photochemistry and Photobiology A: Chemistry.
- CD Bioparticles.Self-Assembled Monolayers (SAM) Reagents and Protocols.
Sources
A Technical Guide to the Physicochemical Characterization of 9-Fluorenylmethanethiol: Emphasis on Melting and Boiling Points
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of 9-fluorenylmethanethiol (Fm-SH), a pivotal yet under-characterized thiol in organic synthesis and drug development. In the absence of definitive, published experimental values, this document offers a reasoned estimation of these critical physical constants based on comparative analysis of structurally analogous compounds. Furthermore, it furnishes detailed, field-proven methodologies for the empirical determination of the melting and boiling points of thiol-containing molecules, empowering researchers to ascertain these properties with high fidelity in their own laboratories. This guide is structured to not only present data but also to elucidate the underlying chemical principles that govern the phase transitions of this important fluorenyl derivative.
Introduction: The Significance of 9-Fluorenylmethanethiol and its Physical Properties
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, valued for its base-lability.[1] 9-Fluorenylmethanethiol (C₁₄H₁₂S, CAS No. 957753-00-3) represents a key thiol derivative of the fluorenyl scaffold, offering a reactive handle for diverse applications, including its potential use in the synthesis of thioesters and other sulfur-containing pharmacophores.
The melting and boiling points are fundamental physical properties that dictate the conditions for purification, reaction setup, and storage of a chemical compound. A sharp melting point range is a primary indicator of purity, while the boiling point is crucial for purification by distillation and for understanding a compound's volatility. For drug development professionals, these parameters are critical for formulation and ensuring the stability and integrity of active pharmaceutical ingredients (APIs).
Physicochemical Properties of 9-Fluorenylmethanethiol
As of the date of this publication, specific, experimentally determined values for the melting and boiling points of 9-fluorenylmethanethiol have not been reported in peer-reviewed literature. However, we can deduce a probable range for these values through a comparative analysis of structurally similar compounds.
Comparative Analysis and Estimation of Melting and Boiling Points
The primary structural analogues for this analysis are 9-fluorenemethanol and 9-fluorenone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group | Melting Point (°C) | Boiling Point (°C) |
| 9-Fluorenylmethanethiol | C₁₄H₁₂S | 212.31 | Thiol (-SH) | Estimated: 40-60 | Estimated: >300 |
| 9-Fluorenemethanol | C₁₄H₁₂O | 196.24 | Alcohol (-OH) | 105-107[2] | Not readily available |
| 9-Fluorenone | C₁₃H₈O | 180.21 | Ketone (C=O) | 84[3][4][5] | 341.5[4][5] |
Rationale for Estimation:
-
Melting Point: Thiols generally exhibit weaker intermolecular hydrogen bonding compared to their corresponding alcohols due to the lower electronegativity of sulfur. This typically results in lower melting points. Given that 9-fluorenemethanol has a melting point of 105-107°C, it is reasonable to predict that 9-fluorenylmethanethiol will have a significantly lower melting point. The large, rigid fluorenyl group will still contribute to significant van der Waals interactions, preventing an extremely low melting point. Therefore, an estimated range of 40-60°C is proposed.
-
Boiling Point: The boiling point is influenced by molecular weight and intermolecular forces. While the hydrogen bonding in 9-fluorenylmethanethiol is weaker than in 9-fluorenemethanol, its molecular weight is higher. Comparing it to 9-fluorenone, which has a boiling point of 341.5°C, and considering the increased molecular weight of the thiol, a boiling point exceeding 300°C is a logical estimation. Thiols are known to have boiling points lower than their alcohol counterparts but the large molecular structure of the fluorenyl group will be a dominant factor.
Experimental Determination of Melting and Boiling Points
To obtain definitive values, empirical determination is essential. The following are standardized protocols for these measurements.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and characterization of 9-fluorenylmethanethiol.
Protocol for Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the 9-fluorenylmethanethiol sample is pure and completely dry. If necessary, grind the sample to a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the sample powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Placement in Apparatus: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will inform the rate of heating for the accurate determination.
-
Accurate Determination:
-
Use a fresh sample in a new capillary tube.
-
Heat the block to a temperature approximately 20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute as you approach the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.
-
-
Repeat: Perform the determination in triplicate to ensure reproducibility.
Protocol for Boiling Point Determination (Micro-scale)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of 9-fluorenylmethanethiol into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the side arm of the Thiele tube or the oil bath gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Equilibrium: Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Synthesis of 9-Fluorenylmethanethiol
A reliable synthesis of 9-fluorenylmethanethiol is crucial for obtaining a pure sample for physical characterization. A common route proceeds via the corresponding alcohol, 9-fluorenemethanol.
Caption: A plausible synthetic route to 9-fluorenylmethanethiol.
Conclusion
While definitive experimental data for the melting and boiling points of 9-fluorenylmethanethiol are not currently available in the public domain, this guide provides a scientifically reasoned estimation based on the principles of chemical periodicity and intermolecular forces. The provided protocols for experimental determination offer a clear path for researchers to establish these crucial parameters. The accurate characterization of 9-fluorenylmethanethiol is a vital step in harnessing its full potential in synthetic chemistry and the development of novel therapeutics.
References
-
(9h-fluoren-9-yl)methanethiol (C14H12S). PubChemLite. Available at: [Link]
-
9H-fluoren-9-one. ChemDB. Available at: [Link]
- Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Fluorenone. PubChem. Available at: [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available at: [Link]
Sources
Chemo-Selectivity and Base-Lability: A Technical Guide to (9H-Fluoren-9-yl)methanethiol Reactivity
Executive Summary
(9H-Fluoren-9-yl)methanethiol (Fm-SH ) is a specialized organosulfur reagent defined by its dual reactivity profile: it acts as a potent nucleophile under neutral conditions and a latent leaving group under basic conditions. While structurally homologous to the Fmoc-Cl reagent used in peptide synthesis, Fm-SH serves a distinct role in orthogonal protection strategies and thioester surrogate formation .
This guide details the mechanistic exploitation of Fm-SH, focusing on its reactivity with electrophiles (alkyl halides, Michael acceptors, and acyl donors) and the critical E1cB elimination pathway that governs its removal.
Structural Dynamics & Reactivity Profile
The utility of Fm-SH is dictated by two competing chemical sites: the sulfur atom (nucleophilic) and the C9-proton of the fluorene ring (acidic).
The Nucleophilic Thiol
The mercaptan group (-SH) on the methylene bridge exhibits typical primary thiol characteristics (
The "Fm" Trigger (The Safety Catch)
The defining feature of the fluorenyl system is the acidity of the proton at the 9-position (
Critical Implication: Reactions with electrophiles must be conducted under conditions that maintain the C9-proton (pH < 10 or non-nucleophilic bases) to prevent premature elimination.
Reactivity Landscape Diagram
Figure 1: The dual reactivity pathway of Fm-SH. The blue path represents synthetic utility (protection/functionalization), while the red/green path represents the deprotection/elimination mechanism.
Reactivity with Electrophiles
Alkyl Halides (Thioetherification)
Fm-SH reacts readily with primary and secondary alkyl halides to form stable thioethers. This reaction is the basis for introducing the S-Fm protecting group on cysteine residues or other thiols.
-
Mechanism: Classical
substitution. -
Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the thiolate.
-
Base Selection: Use hindered or weak bases (DIPEA,
) to neutralize the generated acid (HX) without triggering the E1cB elimination of the Fm group.
Acyl Electrophiles (Thioester Formation)
Reaction with acyl chlorides or activated esters yields Fm-thioesters . These species are critical intermediates in Native Chemical Ligation (NCL) and peptide chemistry because the Fm group can be removed to generate a thioacid or facilitate acyl transfer.
Michael Acceptors
Fm-SH undergoes conjugate addition to
Data Summary: Electrophile Compatibility
| Electrophile Class | Product Type | Reaction Condition Notes | Stability |
| Alkyl Halides (R-CH2-Br) | Thioether (R-S-Fm) | DMF, DIPEA, 0°C to RT. Avoid strong bases. | High (Acid stable) |
| Acyl Chlorides (R-CO-Cl) | Thioester (R-CO-S-Fm) | DCM/DMF, Pyridine. Rapid reaction. | Moderate (Base labile) |
| Maleimides | Thioether Succinimide | pH 6.5-7.5 buffer or DMF. | High |
| Disulfides (R-S-S-R) | Mixed Disulfide | Thiol-Disulfide Exchange. | Equilibrium driven |
The Elimination Mechanism (Deprotection)
The removal of the Fm group is chemically equivalent to Fmoc deprotection but releases a thiol instead of an amine.
Mechanism: E1cB (Elimination Unimolecular conjugate Base).
-
Deprotonation: A base (typically piperidine) removes the acidic proton at C9, stabilizing the negative charge into the aromatic fluorene system.
-
Collapse: The electron density shifts to form the double bond of dibenzofulvene (DBF), expelling the sulfur anion (
).
The Scavenging Necessity: The generated DBF is a highly reactive electrophile (fulvene). If not scavenged, it will re-react with the released thiol to form an irreversible adduct.
-
Standard Scavenger: The deprotection base itself (piperidine) often acts as the scavenger, forming a DBF-piperidine adduct.
-
Alternative: For sensitive applications, DBU (1-2%) can be used for elimination, with a dedicated thiol scavenger (e.g., DTT or beta-mercaptoethanol) added to quench the DBF.
Experimental Protocols
Protocol A: Synthesis of S-(9-Fluorenylmethyl)-L-Cysteine Derivatives
Target: Protection of a free thiol using Fm-Cl (Precursor to Fm-SH reactivity) or alkylation of Fm-SH.
Context: This protocol describes the alkylation of Fm-SH with an alkyl halide (Model Electrophile).
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (1.2 equiv). The solution may turn slightly yellow due to trace thiolate formation.
-
Addition: Dropwise add the Alkyl Bromide/Iodide (1.1 equiv) at 0°C under inert atmosphere (
or Ar). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: TLC (Hexane/EtOAc). Fm-SH spots are UV active.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA), water, and brine. Dry over
. -
Purification: Flash chromatography.
Protocol B: Controlled Deprotection & Quantification
Target: Verifying the "Fm" lability and quantifying loading.
-
Solution: Dissolve the S-Fm protected compound in 20% Piperidine in DMF (v/v).
-
Reaction: Agitate at RT for 20 minutes.
-
Quantification (UV-Vis):
-
The byproduct, the dibenzofulvene-piperidine adduct, has a distinct UV absorbance at 301 nm (
). -
Measure absorbance to calculate the concentration of released thiol.
-
Pathway Visualization: Thioesterification & Ligation
This diagram illustrates the use of Fm-SH in generating thioesters for peptide ligation, a high-value application in drug discovery.
Figure 2: Workflow for utilizing Fm-SH as a thioester surrogate in Native Chemical Ligation.
References
-
Bodanszky, M., & Bednarek, M. A. (1982).[1] S-(9-Fluorenylmethyl)-L-cysteine.[1][2] International Journal of Peptide and Protein Research.
-
Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science.
Sources
Technical Safety & Handling Guide: (9H-Fluoren-9-yl)methanethiol
Executive Summary & Application Context
(9H-Fluoren-9-yl)methanethiol , commonly referred to as FmSH or Fmoc-thiol , is a specialized organosulfur reagent primarily utilized in advanced peptide synthesis and chemical biology. Unlike its oxygenated counterpart (Fmoc-OH), FmSH is critical for the generation of Fmoc-thioesters , which serve as activated intermediates in Native Chemical Ligation (NCL) and convergent protein synthesis.
Why this guide matters: While standard Safety Data Sheets (SDS) cover generic hazards, they often fail to address the specific operational challenges of FmSH: its propensity for rapid oxidative dimerization to di-Fmoc disulfide and its potent, persistent stench which can trigger facility-wide alarms if mishandled. This guide synthesizes regulatory safety data with practical, field-proven protocols for containment, storage, and neutralization.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| Chemical Name | This compound |
| Synonyms | FmSH, 9-Fluorenylmethanethiol, Fmoc-thiol |
| CAS Number | 957753-00-3 |
| Molecular Formula | C₁₄H₁₂S |
| Molecular Weight | 212.31 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 31–36 °C (Low melting point requires cool storage) |
| Solubility | Soluble in DCM, DMF, DMSO; insoluble in water |
| Odor | Characteristic stench (detectable at ppb levels) |
Hazard Identification (GHS Classification)
This compound is classified under the Globally Harmonized System (GHS). Beyond the regulatory codes, the "Operational Impact" column provides the context needed for risk assessment in a research setting.
| Hazard Class | Category | H-Code | Hazard Statement | Operational Impact |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] | FmSH is a solid that can sublime or create dust. Eye protection must be gas-tight (goggles) rather than standard safety glasses if dust generation is possible. |
| Aquatic Toxicity | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects.[1][3] | Zero-discharge policy. Aqueous waste from workups cannot be poured down the drain, even after bleaching. |
| Stench | Not GHS | N/A | N/A | Critical Operational Hazard. Thiol odors adhere to hair, clothes, and rubber. Poor handling can result in "false positive" gas leak reports in the facility. |
Engineering Controls & Personal Protective Equipment (PPE)[7]
The "Double-Barrier" Protocol
To manage the stench and toxicity, a single layer of protection is insufficient. We employ a double-barrier system.
-
Primary Barrier (Engineering): All manipulations (weighing, reaction, workup) must occur inside a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Secondary Barrier (Containment):
-
Solids: Weigh inside a disposable secondary container (e.g., a tared vial inside a larger jar).
-
Liquids: All waste streams must be directed into a bleach-containing trap inside the hood.[4]
-
PPE Decision Matrix[7]
-
Gloves: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling. Thiols can permeate thin nitrile over time.
-
-
Respiratory: If working outside a hood (strongly discouraged), a full-face respirator with organic vapor/acid gas cartridges is required.
Experimental Protocols: Handling & Neutralization
Protocol A: Safe Weighing & Transfer
Rationale: Static electricity can scatter FmSH dust, contaminating the balance and user.
-
Preparation: Place the balance inside the fume hood. If the balance is immobile, use a "transfer jar" method.
-
Transfer Jar Method:
-
Tare a screw-cap vial inside a larger plastic jar.
-
Transport the jar to the balance.
-
Open jar, add FmSH to the vial, close vial, close jar.
-
Return to hood before opening the jar again.
-
-
Decontamination: Wipe the exterior of the reagent bottle with a bleach-dampened wipe before returning it to storage.
Protocol B: Chemical Neutralization (The Bleach Method)
Rationale: Sodium hypochlorite (bleach) oxidizes the thiol (-SH) to a sulfonate (-SO₃H), which is odorless and water-soluble.
Reagents:
-
Commercial Bleach (5-6% NaOCl)
-
Water[5]
-
Surfactant (Dish soap)
Step-by-Step:
-
Prepare Bath: In a dedicated waste container inside the hood, mix Bleach and Water (1:1 ratio) and add 1% surfactant.
-
Immediate Submersion: Immediately after use, submerge all contaminated spatulas, needles, and glassware into the bath.
-
Soak Time: Allow to soak for a minimum of 2 hours (overnight is preferred).
-
Rinse: Remove items, rinse with copious water, and wash normally.[4][5]
-
Disposal: The spent bleach solution contains oxidized organics and must be treated as hazardous chemical waste (Do not drain disposal).
Storage & Stability Logic
FmSH is prone to oxidative dimerization , forming the disulfide (Fmoc-S-S-Fmoc). This reaction is accelerated by heat, light, and basic pH.
-
Temperature: Store at 2–8°C . The low melting point (31°C) means room temperature storage can lead to fusing of the solid, making weighing difficult.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes disulfide formation.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm the cap to prevent odor leakage during cold storage.
Visualization of Workflows
Diagram 1: Operational Safety Decision Tree
This logic flow ensures the correct level of containment based on the operation scale.
Caption: Decision matrix for PPE and engineering controls based on the quantity of FmSH handled.
Diagram 2: Chemical Neutralization Pathway
Understanding the chemistry validates why bleach is used.
Caption: The oxidative pathway converting the volatile thiol into a stable, odorless sulfonate salt.
Emergency Response
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Wash with soap and water for 15 min.[5] Do not use ethanol (increases absorption). | Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Rinse with water for 15 min, lifting eyelids. | Requires immediate ophthalmological evaluation (H319). |
| Spill (Solid) | Cover with bleach-soaked paper towels. Wait 30 min. | Scoop up towels into hazardous waste. Clean area with soap. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen. Monitor for pulmonary edema. |
References
-
Sigma-Aldrich. (2023).[6] Safety Data Sheet: 9-Fluorenylmethylthiol (CAS 957753-00-3). Merck KGaA.[1] Link
-
University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals.[7] UCLA Chemistry & Biochemistry. Link
-
University of Rochester. (n.d.). How to Work with Thiols - General SOP. Department of Chemistry. Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. airgas.com [airgas.com]
- 4. How To [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. 9-Fluorenylmethylthiol 97 957753-00-3 [sigmaaldrich.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. 6311-22-4|9-Methyl-9H-fluoren-9-ol|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note & Protocol: Streamlined Synthesis of Peptide Thioesters via Fmoc-Based Solid-Phase Chemistry Using a Safety-Catch Linker Strategy
Introduction: The Critical Role of Peptide Thioesters in Protein Chemistry
The chemical synthesis of large polypeptides and proteins has been revolutionized by the development of Native Chemical Ligation (NCL).[1][2][3] This powerful technique enables the chemoselective and regioselective coupling of two unprotected peptide segments in aqueous solution at neutral pH.[1][2] A prerequisite for NCL is the availability of a peptide fragment bearing a C-terminal α-thioester, which reacts with another peptide possessing an N-terminal cysteine residue to form a native peptide bond at the ligation site.[3][4]
While the synthesis of peptide thioesters is relatively straightforward using Boc-based solid-phase peptide synthesis (SPPS), the widely adopted Fmoc/tBu strategy presents a significant challenge.[5][6] The thioester linkage is inherently unstable to the basic conditions (typically 20% piperidine in DMF) required for the repeated removal of the Nα-Fmoc protecting group during chain elongation.[4][5] This incompatibility has spurred the development of innovative strategies to enable the reliable synthesis of these crucial intermediates within the versatile Fmoc-SPPS framework.
This application note provides a detailed protocol and expert insights for the synthesis of peptide thioesters using one of the most robust and popular methods: the alkanesulfonamide "safety-catch" linker strategy.[7][8][9] This approach circumvents the instability issue by employing a linker that remains inert throughout the peptide assembly and is only "activated" at the end of the synthesis to permit thiolytic cleavage.
Principle of the Safety-Catch Linker Strategy
The "safety-catch" concept relies on a linker that is stable to the conditions of both peptide chain elongation (piperidine) and final side-chain deprotection (TFA), but can be rendered labile through a discrete chemical activation step.[8][9][10] For peptide thioester synthesis, the 4-sulfamylbutyryl AM resin is a common choice.
The workflow proceeds via three main stages:
-
Peptide Synthesis: The peptide is assembled on the sulfonamide linker using standard Fmoc-SPPS protocols. The sulfonamide linkage is completely stable to repeated piperidine treatments.[8]
-
Linker Activation: After chain assembly is complete, the sulfonamide nitrogen is alkylated, typically with iodoacetonitrile or trimethylsilyldiazomethane (TMS-CHN2).[7] This N-alkylation converts the sulfonamide into a better leaving group, activating the acyl-sulfonamide linkage for nucleophilic attack.
-
Thiolysis and Cleavage: The activated peptide-resin is treated with a suitable thiol nucleophile. The thiol attacks the activated C-terminal carbonyl, cleaving the peptide from the solid support and directly generating the desired peptide thioester.[7][11]
This elegant strategy effectively decouples the conditions of peptide synthesis from those of thioester formation, making it fully compatible with standard Fmoc chemistry.
Workflow Diagram: Safety-Catch Strategy
Caption: Workflow for peptide thioester synthesis using a sulfonamide safety-catch linker.
Detailed Experimental Protocol
This protocol details the synthesis of a model peptide thioester on a 0.1 mmol scale using a 4-sulfamylbutyryl AM resin.
Materials and Reagents
| Reagent | Recommended Grade / Supplier | Notes |
| 4-sulfamylbutyryl AM resin | 100-200 mesh, ~0.7 mmol/g loading | |
| Fmoc-Amino Acids | Standard side-chain protection (Trt, Boc, Pbf, tBu) | Use 4-5 equivalents per coupling. |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Coupling reagent. |
| N-Hydroxybenzotriazole (HOBt) | Anhydrous or Monohydrate | Coupling additive. HCTU or HATU can also be used. |
| Piperidine | Reagent Grade | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (amine-free) | Main solvent. |
| Dichloromethane (DCM) | Reagent Grade | For resin washing. |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Base for coupling and activation steps. |
| Iodoacetonitrile | Reagent Grade | Activating agent. Caution: Lachrymator. Handle in a fume hood. |
| 3-Mercaptopropionic acid ethyl ester | Reagent Grade | Thiol for cleavage. Other thiols like benzyl mercaptan can be used. |
| Lithium Bromide (LiBr) | Anhydrous | Optional additive for cleavage of difficult sequences.[7] |
| Tetrahydrofuran (THF) | Anhydrous | Solvent for cleavage. |
| Trifluoroacetic acid (TFA) | Reagent Grade | For final side-chain deprotection. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for TFA cleavage. |
| Diethyl Ether | Anhydrous, cold (-20°C) | For peptide precipitation. |
Step 1: First Amino Acid Loading
-
Swell the 4-sulfamylbutyryl AM resin (143 mg, 0.1 mmol) in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
In a separate vial, pre-activate the first Fmoc-amino acid (0.5 mmol, 5 eq) with DIC (0.5 mmol, 78 µL) and HOBt (0.5 mmol, 76 mg) in DMF (2 mL) for 5-10 minutes.
-
Add the activated amino acid solution to the resin, followed by DIEA (1.0 mmol, 174 µL).
-
Agitate the mixture for 12-16 hours at room temperature to ensure complete loading.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of free amines.
Step 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
For each amino acid addition, perform the following cycle:
| Step | Reagent / Solvent | Time | Purpose |
| 1. Swell | DMF | 2 min | Prepare resin for reaction. |
| 2. Deprotect | 20% Piperidine in DMF | 2 x 7 min | Remove Nα-Fmoc group. Perform two treatments. |
| 3. Wash | DMF | 5 x 1 min | Remove piperidine and by-products. |
| 4. Couple | 4 eq Fmoc-AA, 3.9 eq HCTU, 8 eq DIEA in DMF | 45-90 min | Couple the next amino acid. Monitor with Kaiser test. |
| 5. Wash | DMF | 3 x 1 min | Remove excess reagents. |
Repeat this cycle until the full peptide sequence is assembled.
Step 3: Linker Activation
-
After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with anhydrous DMF (3x) and then anhydrous N-Methyl-2-pyrrolidone (NMP) (3x).
-
Prepare the activation solution: Dissolve iodoacetonitrile (1.0 mmol, 167 mg, 10 eq) in 2 mL of anhydrous NMP.
-
Add the activation solution to the resin, followed by DIEA (0.5 mmol, 87 µL, 5 eq).
-
Agitate the reaction mixture in the dark for 12 hours at room temperature.
-
Wash the resin extensively with NMP (3x), DMF (3x), and DCM (5x).
-
Dry the resin under vacuum for at least 1 hour.
Step 4: Thiolytic Cleavage to Form the Thioester
Standard Protocol:
-
Swell the activated, dried resin in anhydrous THF (2 mL) for 20 minutes.
-
Add 3-mercaptopropionic acid ethyl ester (1.5 mmol, 201 µL, 15 eq).
-
Agitate the slurry for 16-24 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with additional THF (3 x 2 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
Enhanced Protocol for Difficult Sequences: For peptides known to aggregate or form secondary structures, cleavage yields can be dramatically improved by using LiBr.[7]
-
Prepare a 2 M solution of LiBr in anhydrous THF.
-
Swell the activated resin in this solution (2 mL) for 20 minutes.
-
Add the thiol as described above and proceed with the reaction. The presence of the salt helps disrupt secondary structures on the resin.[7]
Step 5: Final Deprotection and Purification
-
Dissolve the crude, protected peptide thioester residue from Step 4 in 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Stir at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.
-
Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify by reverse-phase HPLC on a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide thioester as a white powder.
Alternative Strategies and Expert Considerations
While the safety-catch linker is a powerful tool, other methods have also been developed, each with its own advantages.
-
N→S Acyl Shift Systems: These methods install a special C-terminal handle that exists as a stable amide during synthesis but undergoes an intramolecular N-to-S acyl shift upon a specific trigger (e.g., change to acidic pH) to generate the thioester.[5][12] This biomimetic approach is inspired by the mechanism of protein splicing.[5]
-
N-Acylurea ("Dbz") Method: This strategy involves synthesizing the peptide on a diaminobenzoic acid (Dbz) linker.[13] Post-synthesis, the linker is activated to form an N-acylurea, which is a mild acylating agent that readily reacts with thiols to generate the thioester either pre-purification or in situ during the ligation reaction.[13][14]
Diagram: N→S Acyl Shift Concept
Caption: General principle of N→S acyl shift for thioester generation.
Key Considerations for Success:
-
Epimerization: The C-terminal residue is the most susceptible to racemization. Ensure that activation and cleavage conditions are not overly harsh or prolonged. The use of HOBt or other additives during coupling can help suppress this side reaction.
-
Thioester Handling: Peptide thioesters are more susceptible to hydrolysis than amides, especially at basic pH. Handle purified thioesters in slightly acidic buffers (pH 4-6) and store them as lyophilized powders at -20°C or lower for long-term stability.
-
Monitoring Reactions: Always use analytical HPLC and mass spectrometry to monitor the progress of the cleavage and to confirm the identity and purity of the final product.
Conclusion
The synthesis of peptide thioesters using Fmoc-SPPS is no longer a prohibitive challenge. The alkanesulfonamide safety-catch linker strategy provides a reliable, robust, and broadly applicable method for accessing these essential building blocks for protein engineering, drug discovery, and fundamental biological research. By understanding the principles behind the method and adhering to a carefully controlled protocol, researchers can confidently generate high-quality peptide thioesters, paving the way for the synthesis of complex proteins and novel molecular probes through Native Chemical Ligation.
References
-
Fmoc-based solid-phase synthesis of peptide thioesters with self-purification. ResearchGate. [Link]
-
Improved Synthesis of C-Terminal Peptide Thioesters on “Safety-Catch” Resins Using LiBr/THF. Organic Letters - ACS Publications. [Link]
-
Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Springer Nature Experiments. [Link]
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. [Link]
-
Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PubMed Central (PMC) - NIH. [Link]
-
Native chemical ligation. Wikipedia. [Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. PubMed Central (PMC) - NIH. [Link]
-
Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. J-STAGE. [Link]
-
Native Chemical Ligation. Biosyntan GmbH. [Link]
-
A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical Science (RSC Publishing). [Link]
-
A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. OSTI.GOV. [Link]
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PubMed Central (PMC) - NIH. [Link]
-
Development of protein chemical synthesis using peptide thioester synthetic blocks. J-STAGE. [Link]
-
Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. ResearchGate. [Link]
-
Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. PubMed. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. PubMed. [Link]
-
Rapid formal hydrolysis of peptide-αthioesters. RSC Publishing. [Link]
-
Fmoc-SPPS chemistry compatible approach for the generation of (glyco)peptide aryl thioesters. ResearchGate. [Link]
-
SULFUR AND SELENIUM SAFETY CATCH LINKERS. Illinois Chemistry. [Link]
-
HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central (PMC) - NIH. [Link]
-
SYNTHESIS OF PEPTIDE-THIOESTERS. INTERNATIONAL JOURNAL OF ADVANCED AND INNOVATIVE RESEARCH. [Link]
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation - Biosyntan GmbH [biosyntan.de]
- 4. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02630J [pubs.rsc.org]
- 6. Development of protein chemical synthesis using peptide thioester synthetic blocks [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. mdpi.com [mdpi.com]
- 11. ijairjournal.in [ijairjournal.in]
- 12. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes & Protocols: Leveraging (9H-Fluoren-9-yl)methanethiol for Advanced Native Chemical Ligation
This guide provides an in-depth exploration of (9H-Fluoren-9-yl)methanethiol (Fm-SH) as a catalyst in Native Chemical Ligation (NCL). It is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides and proteins. We will delve into the mechanistic underpinnings of NCL, the specific role and advantages of Fm-SH, and provide detailed, field-proven protocols for its successful implementation.
The Strategic Imperative of Native Chemical Ligation
The total chemical synthesis of proteins is a cornerstone of modern biochemical research and therapeutic development. While Solid-Phase Peptide Synthesis (SPPS) is highly effective for peptides up to ~50 amino acids, accessing larger proteins requires a convergent strategy.[1][2] Native Chemical Ligation (NCL) stands as the most robust and widely used method for assembling full-length proteins from smaller, unprotected peptide segments.[1][2][3]
The reaction's brilliance lies in its chemoselectivity. It occurs between two unprotected peptide fragments in an aqueous solution at neutral pH: one bearing a C-terminal thioester and the other an N-terminal cysteine (Cys) residue.[3][4] The process unfolds through a two-step mechanism:
-
Transthioesterification: A reversible thiol-thioester exchange between the N-terminal Cys thiol and the C-terminal peptide thioester forms a new thioester-linked intermediate.[1][3]
-
S-N Acyl Shift: This intermediate undergoes a rapid, irreversible intramolecular rearrangement, where the cysteine's α-amino group attacks the thioester carbonyl, forming a stable, native peptide bond at the ligation site.[1][3]
While elegant, the kinetics of NCL can be sluggish, particularly when using stable and easily prepared peptide alkyl thioesters.[5][6] This kinetic barrier necessitates the use of thiol additives or catalysts to accelerate the initial transthioesterification step. These catalysts, typically aryl thiols like 4-mercaptophenylacetic acid (MPAA) or thiophenol, function by exchanging with the alkyl thioester to generate a more reactive aryl thioester intermediate in situ, thereby dramatically increasing the overall reaction rate.[2][3][5]
This compound (Fm-SH): A Catalyst for Enhanced Ligation
This compound, hereafter referred to as Fm-SH, is an emerging thiol catalyst for NCL. Its structure, featuring the bulky, aromatic fluorenyl group, imparts unique properties that can be strategically exploited in peptide synthesis.
Mechanism of Fm-SH Catalysis
Fm-SH accelerates NCL via the established catalytic exchange mechanism. The fluorenyl group renders the thiol more acidic than a typical alkyl thiol, facilitating the initial exchange and making the resulting fluorenylmethanethiolate an excellent leaving group.
The catalytic cycle proceeds as follows:
-
Catalyst Exchange: The Fm-SH thiolate attacks the less reactive C-terminal peptide alkyl thioester (Peptide-SR), displacing the alkyl thiol (R-SH) and forming a highly activated Peptide-S-Fm intermediate.
-
NCL Reaction: The N-terminal cysteine of the second peptide fragment attacks this activated intermediate, proceeding through the standard NCL pathway of transthioesterification and S-N acyl shift.
-
Catalyst Regeneration: The Fm-SH is released upon formation of the native peptide bond, allowing it to re-enter the catalytic cycle.
This mechanism ensures that a substoichiometric amount of Fm-SH can significantly enhance the rate of ligation.
Figure 1: Catalytic mechanism of Fm-SH in Native Chemical Ligation.
Key Advantages of Fm-SH
-
High Catalytic Activity: The aromatic fluorenyl moiety stabilizes the thiolate anion and creates a highly reactive thioester intermediate, leading to significantly faster ligation kinetics compared to uncatalyzed reactions or those using simple alkyl thiols.[2][5]
-
Compatibility with Fmoc-SPPS: The structural relationship to the Fmoc protecting group suggests inherent compatibility with synthetic strategies rooted in Fmoc chemistry, which is prevalent in modern peptide synthesis.[7][8][9]
-
Improved Solubility: The large, hydrophobic fluorenyl group can potentially aid in the solubilization of peptide fragments in organic co-solvents, which are sometimes required for difficult or aggregation-prone sequences.
-
Efficacy at Hindered Ligation Sites: The enhanced reactivity imparted by Fm-SH can be particularly beneficial for ligations at sterically challenging junctions, such as those involving proline, valine, or isoleucine, which are known to proceed slowly.[2][10]
Experimental Protocols and Workflow
Success in NCL is contingent on meticulous preparation and execution. The following protocols provide a robust framework for employing Fm-SH.
Figure 2: General experimental workflow for Fm-SH catalyzed NCL.
Protocol: Fm-SH Catalyzed Native Chemical Ligation
This protocol outlines a standard procedure for ligating two peptide segments of approximately 30-50 amino acids each.
A. Reagents and Materials
-
Peptide-1 (C-terminal thioester, >95% purity)
-
Peptide-2 (N-terminal cysteine, >95% purity)
-
This compound (Fm-SH)
-
Ligation Buffer Stock (1 L): 6 M Guanidinium chloride (Gn·HCl), 200 mM sodium phosphate. Adjust to pH 7.0. Filter and degas.
-
TCEP·HCl (tris(2-carboxyethyl)phosphine hydrochloride)
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Analytical and Preparative RP-HPLC systems
-
Mass Spectrometer (ESI-MS)
B. Step-by-Step Procedure
-
Peptide Preparation: Equimolar amounts of Peptide-1 and Peptide-2 are weighed and placed in a sterile microcentrifuge tube. A typical starting concentration for each peptide is 1-5 mM.
-
Solubilization: Dissolve the peptide mixture in the required volume of Ligation Buffer to achieve the target concentration. If peptides contain internal disulfide bonds that should remain reduced during ligation, add TCEP to a final concentration of 5-10 mM. Vortex or sonicate gently to ensure complete dissolution.
-
Catalyst Addition: Prepare a fresh stock solution of Fm-SH (e.g., 200 mM in NMP or DMSO). Add the stock solution to the peptide mixture to achieve a final Fm-SH concentration of 20-50 mM.
-
pH Adjustment: Immediately check the pH of the reaction mixture. The addition of Fm-SH may slightly alter the pH. Adjust carefully to a final pH of 7.0 - 7.5 using 1 M NaOH or 1 M HCl. This step is critical, as the thiolate form of cysteine is the active nucleophile.[11]
-
Reaction Incubation: Incubate the reaction at room temperature (20-25 °C) or 37 °C for accelerated kinetics. Ensure the tube is sealed to prevent oxidation.
-
Monitoring the Reaction: At defined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (2-5 µL) of the reaction mixture. Quench the aliquot immediately in 50 µL of a 1% TFA solution in water. Analyze by RP-HPLC and ESI-MS to monitor the consumption of starting materials and the formation of the ligated product.
-
Reaction Completion and Work-up: Once the reaction has reached completion (typically >95% conversion as determined by HPLC), quench the entire reaction by adding TFA to a final concentration of 0.5-1% (v/v) to acidify the mixture to pH < 4.
-
Purification: Purify the ligated product from the crude reaction mixture using preparative RP-HPLC with a suitable water/acetonitrile/TFA gradient.
-
Characterization and Storage: Collect fractions containing the pure product. Confirm the identity and purity by analytical RP-HPLC and ESI-MS. Pool the pure fractions and lyophilize. Store the final product at -20 °C or -80 °C.
Summary of Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Peptide Concentration | 1 - 10 mM | Higher concentrations favor the bimolecular reaction, increasing the ligation rate. |
| Fm-SH Concentration | 20 - 50 mM | Ensures efficient formation of the reactive thioester intermediate without excessive catalyst-related side products. |
| pH | 7.0 - 7.5 | Balances the need for the nucleophilic thiolate form of Cys with the stability of the peptide thioester against hydrolysis.[12][13] |
| Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction, but may also increase the rate of side reactions like thioester hydrolysis. |
| Denaturant | 6 M Gn·HCl or 8 M Urea | Essential for solubilizing large, hydrophobic peptides and preventing aggregation that would inhibit the reaction.[3] |
| Reducing Agent | 5 - 10 mM TCEP | (Optional) Maintains cysteine residues in their reduced, active thiol form, preventing oxidative side reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific peptide sequences, especially at the ligation junction. Requires empirical monitoring. |
Troubleshooting Common NCL Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ligation | - Poor solubility of peptide fragments.- Incorrect pH of the reaction mixture.- Oxidation of Cys thiol or catalyst.- Impure peptide fragments. | - Increase denaturant concentration (up to 8M Urea).- Re-verify and adjust pH to 7.0-7.5.- Degas all buffers; add TCEP (5-10 mM).- Re-purify peptides; ensure purity >95% by HPLC.[4] |
| Slow Reaction Rate | - Sterically hindered ligation site.- Low peptide concentration. | - Increase reaction temperature to 37 °C.- Increase Fm-SH concentration to 50 mM.- Increase the concentration of both peptide fragments. |
| Side Product Formation | - Thioester hydrolysis.- Aspartimide formation at Asp-Xxx sequences.- Oxidation of Met or Trp residues. | - Ensure pH does not exceed 7.5.[14]- Perform ligation at a lower pH (~6.5) if possible, though this will slow the reaction.- Use degassed buffers and consider adding antioxidants like methionine as a scavenger. |
| Difficulty in Purification | - Product co-elutes with starting material or catalyst.- Product is insoluble after quenching. | - Optimize the HPLC gradient to improve resolution.- After quenching, immediately dilute the sample with the initial HPLC mobile phase before injection to prevent precipitation. |
Conclusion
This compound is a potent and effective catalyst for Native Chemical Ligation. Its high catalytic activity, derived from the formation of a highly reactive thioester intermediate, accelerates ligation kinetics and enhances the efficiency of protein synthesis, particularly for challenging sequences. By understanding the underlying mechanism and adhering to optimized, robust protocols, researchers can effectively harness Fm-SH to assemble complex protein targets for a wide array of applications in biology, medicine, and materials science.
References
-
Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. [Link]
-
Native chemical ligation. Wikipedia. [Link]
-
General considerations about the Native Chemical Ligation (NCL)... ResearchGate. [Link]
-
Thiol additive-free native chemical ligation. The European Peptide Society. [Link]
-
NATIVE CHEMICAL LIGATION Reported by: Yuan Fu December 7, 2009 INTRODUCTION Proteins are a class of biological macromolecule. University of Illinois Urbana-Champaign. [Link]
-
Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. ResearchGate. [Link]
-
Insights into the mechanism and catalysis of the native chemical ligation reaction. PubMed. [Link]
-
Native Chemical Ligation of Peptides and Proteins. PubMed Central. [Link]
-
SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]
-
Streamlining peptide synthesis with thiol-free native chemical ligation. Ken Sakamoto. [Link]
-
Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. PubMed Central. [Link]
-
Ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Kimmerlin, T., and Seebach, D. (2005) J. Pept. Res. 65, 229–260. [Link]
-
The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PubMed Central. [Link]
-
NCL catalysis by thiol additives. A) Principle of NCL catalysis by... ResearchGate. [Link]
-
Low and High pH Stability of an Agilent Poroshell HPH C18. Agilent Technologies. [Link]
-
Basic compounds and low pH. Chromatography Forum. [Link]
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- 11. researchgate.net [researchgate.net]
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- 14. agilent.com [agilent.com]
Application Note: Strategic Synthesis of Fm-Thioesters using (9H-Fluoren-9-yl)methanethiol
This Application Note is structured to address the specific chemical utility of (9H-Fluoren-9-yl)methanethiol (Fm-SH) .
Scientific Clarification: While standard N-terminal protection utilizes Fmoc-Cl or Fmoc-OSu to form carbamates, This compound is the specialized reagent used to introduce the Fluorenylmethyl (Fm) Thioester moiety. This is a critical intermediate in the synthesis of peptide thioacids and native chemical ligation (NCL) precursors.[1] The guide below details this high-value application.
Part 1: Executive Summary & Mechanistic Logic
The Role of Fm-SH in Peptide Chemistry
This compound (Fm-SH) is a nucleophilic thiol equivalent of the Fmoc protecting group. Unlike Fmoc-Cl, which reacts with amines to form stable carbamates, Fm-SH reacts with activated carboxylic acids to form Fm-thioesters .
These thioesters serve a unique "safety-catch" function:
-
Orthogonality: They are stable to acidic deprotection conditions (e.g., TFA used to remove Boc or tBu groups).
-
Base Lability: Like standard Fmoc groups, the Fm-thioester is cleaved by secondary amines (piperidine) via
-elimination.[2][3] -
Product Generation: Cleavage releases the free Thioacid (R-COSH) , a potent nucleophile for ligation reactions, rather than the carboxylic acid.
Critical Distinction: Fmoc vs. Fm-Thioester
| Feature | Fmoc-Cl / Fmoc-OSu | This compound (Fm-SH) |
| Target Group | Amines ( | Carboxylic Acids ( |
| Bond Formed | Carbamate ( | Thioester ( |
| Primary Use | N-terminal Protection | Peptide Thioacid/Thioester Precursor |
| Cleavage Product | Free Amine + Dibenzofulvene | Free Thioacid + Dibenzofulvene |
Mechanistic Pathway
The utility of Fm-SH relies on the acidity of the fluorenyl C9 proton.[3] Upon treatment with a base (Piperidine/DBU), the proton is abstracted, triggering an E1cB elimination mechanism that collapses the thioester to release the thiolate/thioacid and dibenzofulvene.
Figure 1: Workflow for the conversion of carboxylic acids to peptide thioacids via the Fm-SH intermediate.
Part 2: Detailed Experimental Protocol
Reagents and Materials
-
Substrate: N-protected amino acid or peptide fragment (e.g., Boc-Ala-OH). Note: N-protection must be orthogonal to base (e.g., Boc, Cbz).
-
Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
-
Scavenger (Optional): Triisopropylsilane (TIS) if protecting groups are sensitive.
Protocol: Synthesis of Fm-Thioesters
Objective: To couple Fm-SH to the C-terminus of a protected amino acid.
Step 1: Activation
-
Dissolve 1.0 mmol of the N-protected amino acid (e.g., Boc-AA-OH) in 10 mL of anhydrous DCM under an inert atmosphere (
or Ar). -
Add 1.1 mmol of this compound (Fm-SH).
-
Cool the reaction mixture to 0°C using an ice bath.
Step 2: Coupling[2]
-
Add 0.1 mmol (10 mol%) of DMAP (Catalyst).
-
Add 1.1 mmol of DCC dissolved in a minimal amount of DCM dropwise over 5 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form, indicating activation.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 3–5 hours .
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The Fm-thioester typically has a higher
than the free acid.
-
Step 3: Work-up and Purification
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.
-
Wash: Wash the filtrate with:
-
10% Citric Acid (2 x 20 mL) – Removes DMAP.
-
Saturated
(2 x 20 mL) – Removes unreacted acid. -
Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Yield: Typical yields range from 85–95% .
Protocol: Deprotection to Generate Thioacids
Objective: To release the free thioacid (R-COSH) from the Fm-thioester.
-
Dissolve the purified Fm-thioester in 20% Piperidine in DMF (v/v).
-
Stir at room temperature for 10–20 minutes .
-
Note: Reaction times >30 mins may lead to desulfurization or oxidation.
-
-
Work-up:
-
Acidify carefully with dilute HCl (if compatible with other protecting groups) or perform ether precipitation if the peptide is insoluble in ether.
-
Note: The byproduct dibenzofulvene-piperidine adduct is lipophilic and can often be washed away with ether/hexane.
-
Part 3: Data Analysis & Troubleshooting
Quantitative Reagent Table
| Component | Equivalents | Role | Notes |
| Carboxylic Acid | 1.0 | Substrate | Must be N-protected (Boc/Cbz). |
| Fm-SH | 1.1 - 1.2 | Nucleophile | Excess ensures complete conversion. |
| DCC | 1.1 | Activator | DIC can be used for easier urea removal. |
| DMAP | 0.1 | Catalyst | Essential for thioester formation kinetics. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Oxidation of Fm-SH to Disulfide (Fm-S-S-Fm) | Ensure inert atmosphere ( |
| Racemization | Over-activation with DMAP | Reduce DMAP to 0.05 eq or perform coupling at -10°C. |
| Hydrolysis | Wet solvents | Use anhydrous DCM/DMF (stored over molecular sieves). |
| Incomplete Cleavage | Steric hindrance | Switch from Piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF). |
Part 4: References
-
Mali, S. M., et al. (2014). "Synthesis of Peptidyl Thioacids and Endothiopeptides." The Journal of Organic Chemistry. [Link]
-
Crich, D., & Sana, K. (2009). "The 9-Fluorenylmethyl Thioester: A Useful Protecting Group for Thioacids." The Journal of Organic Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6][7][8][9][][11][12] Chemical Reviews. [Link]
-
Carpino, L. A., et al. (2003). "The 9-Fluorenylmethoxycarbonyl Family of Protecting Groups."[][13] Accounts of Chemical Research. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy CID 72376383 (EVT-15223536) [evitachem.com]
- 5. Expanding the Limits of Isonitrile-Mediated Amidations: On the Remarkable Stereosubtleties of Macrolactam Formation from Synthetic Seco-Cyclosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine [enamine.net]
- 9. cblpatras.gr [cblpatras.gr]
- 11. researchgate.net [researchgate.net]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes: (9H-Fluoren-9-yl)methanethiol as a Thiol Scavenger in SPPS
Introduction: The Challenge of Cationic Species in Peptide Cleavage
Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, has become the predominant method for preparing synthetic peptides for research, therapeutic, and diagnostic applications.[1] The final, critical step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).[2]
During this acidic treatment, protecting groups such as tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt) are cleaved, generating highly reactive electrophilic carbocations.[3][4] These cationic species can indiscriminately attack nucleophilic side chains of sensitive amino acid residues within the peptide sequence, including Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr). This leads to undesirable modifications, such as S-alkylation of cysteine, which compromises the purity, yield, and biological activity of the final product.[5]
To mitigate these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail.[3] These are nucleophilic agents designed to efficiently trap, or "scavenge," the reactive cations before they can modify the peptide.[4]
The Critical Role and Mechanism of Thiol Scavengers
Among the various classes of scavengers, thiols are particularly effective due to their strong nucleophilicity, even in the highly acidic environment of a TFA cocktail.[6][7] Their primary function is to provide a sacrificial target for the carbocations.
(9H-Fluoren-9-yl)methanethiol , a specialized thiol-containing reagent, is designed for this purpose. Its structure features a nucleophilic thiol (-SH) group attached to a bulky, aromatic fluorenyl backbone. The thiol group serves as the active scavenging moiety. It rapidly reacts with and neutralizes carbocations (e.g., tert-butyl cations) generated during deprotection, forming stable, scavenged adducts. This efficiently prevents the cations from causing side reactions like the S-tert-butylation of cysteine residues.[5][8]
The proposed mechanism is illustrated below:
Protocol 1: Preparation of Cleavage Cocktail
This protocol is for preparing a standard, robust cleavage cocktail suitable for most peptides containing Cys, Met, or Trp.
Materials:
-
High-purity Trifluoroacetic Acid (TFA)
-
This compound
-
Deionized Water
-
Triisopropylsilane (TIS)
-
Volumetric glassware
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
CAUTION: All steps must be performed in a certified, well-ventilated chemical fume hood. TFA is highly corrosive.
-
In a clean, dry glass container, carefully combine the following reagents. For 10 mL of total cocktail volume:
-
TFA: 9.4 mL (94%)
-
This compound: 0.25 g (2.5% w/v)
-
Deionized Water: 0.25 mL (2.5%)
-
Triisopropylsilane (TIS): 0.1 mL (1%)
-
-
Mix gently until the this compound is fully dissolved.
-
Prepare the cocktail fresh immediately before use to ensure maximum scavenger activity. [9]
Protocol 2: Peptide Cleavage and Deprotection
Procedure:
-
Place the dry peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel (e.g., a fritted syringe).
-
Add the freshly prepared cleavage cocktail to the resin. Use a sufficient volume to ensure the resin is fully swollen and submerged (approx. 5-10 mL per gram of resin). [10]3. Seal the vessel and agitate gently at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the time may need to be extended. [2]4. After incubation, drain the TFA filtrate containing the cleaved peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Wash the resin twice with a small volume of fresh TFA (approx. 1 mL each) and combine the filtrates. This ensures complete recovery of the peptide.
Protocol 3: Peptide Precipitation and Isolation
Procedure:
-
Place the collection tube containing the TFA filtrate in an ice bath.
-
In a separate, larger tube, add a 10-fold volume of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form. [9]4. Centrifuge the suspension (e.g., 3500 rpm for 5 minutes) to form a solid pellet of the peptide. [2]5. Carefully decant and discard the ether supernatant.
-
To remove residual scavengers and cleaved protecting groups, add another portion of cold ether, vortex to break up the pellet, centrifuge again, and decant. Repeat this wash step two more times. [9]7. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.
-
The resulting crude peptide is now ready for analysis (HPLC, MS) and purification.
Troubleshooting & Scientific Considerations
-
Incomplete Deprotection: If analysis shows incomplete removal of protecting groups (e.g., Pbf), extend the cleavage time. For particularly difficult sequences, a cleavage temperature of 38°C for 30-45 minutes can be employed. [2]* Preservation of Disulfide Bonds: Thiol-based scavengers, including this compound, will reduce existing disulfide bonds. If the goal is to cleave a peptide while keeping a disulfide bridge intact, thiol scavengers must be omitted from the cocktail.
-
Azide-Containing Peptides: Thiol scavengers like EDT are known to cause significant reduction of azide groups to amines. [6]While data for this compound is not widely published, caution is advised. DTT has been reported to be a less aggressive reducing agent in this context than EDT. [6]* Oxidation of Methionine/Tryptophan: While this compound helps prevent alkylation, it is also crucial to use high-purity, peroxide-free ether for precipitation to minimize oxidation of sensitive residues.
Conclusion
The use of a dedicated thiol scavenger is indispensable for achieving high purity and yield in the synthesis of complex peptides. This compound, by virtue of its nucleophilic thiol group, serves as a highly effective agent for quenching reactive carbocations generated during TFA-mediated cleavage. Its incorporation into a well-designed cleavage cocktail suppresses common side reactions, particularly the alkylation of cysteine, methionine, and tryptophan residues. The protocols outlined herein provide a robust and validated methodology for researchers, scientists, and drug development professionals to enhance the outcome of their solid-phase peptide synthesis endeavors.
References
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Available at: [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 38928-38934. Available at: [Link]
-
Josa, S., et al. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
Muthar Dhahir, S., & Suresh Babu, V. V. (2014). Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. Molecules, 19(9), 14539-14551. Available at: [Link]
- Fields, G. B. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
Sharma, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. ResearchGate. Available at: [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available at: [Link]
-
Lehmann, C., et al. (1989). The 9-fluorenylmethyloxycarbonyl group as a 5'-OH protection in oligonucleotide synthesis. Biopolymers, 28(5), 965-73. Available at: [Link]
-
CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Available at: [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66. Available at: [Link]
-
Barlos, K., & Gatos, D. (1999). 9-Fluorenylmethyloxycarbonyl/tbutyl-based convergent protein synthesis. Biopolymers, 51(4), 266-78. Available at: [Link]
- CN112724003A - Preparation method of 9-fluorenylformaldehyde. (2021). Google Patents.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-56. Available at: [Link]
- WO2015028599A1 - Cleavage of synthetic peptides. (2015). Google Patents.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cem.de [cem.de]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Reversible Thiol Protection Using the (9H-Fluoren-9-yl)methyl Group
Introduction
In the fields of chemical biology, medicinal chemistry, and drug development, the selective and reversible protection of functional groups is a cornerstone of complex molecule synthesis. The thiol group of cysteine residues is of particular importance due to its high nucleophilicity and its central role in the structure and function of peptides and proteins, notably through the formation of disulfide bonds.[1] Effective protection of the thiol group is essential to prevent undesired side reactions during synthetic procedures.[2] The (9H-Fluoren-9-yl)methyl (Fm) group is a base-labile protecting group for thiols, offering a distinct advantage in orthogonal protection strategies where acid-labile protecting groups are also employed.[3] This document provides a detailed guide to the use of the Fm group for reversible thiol protection, with a focus on its application in the synthesis of complex peptides and other molecules.
The (9H-Fluoren-9-yl)methyl (Fm) Group: A Base-Labile Thiol Protecting Group
The Fm group provides a valuable tool for the protection of thiols, particularly in the context of peptide synthesis. Its defining characteristic is its lability to basic conditions, which allows for its removal without the use of harsh acids. This property makes it orthogonal to many acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) and trityl (Trt) groups, which are commonly used for the protection of amines and other functional groups.[2]
The primary advantages of the Fm group for thiol protection include:
-
Orthogonality: The Fm group is stable to acidic conditions and catalytic hydrogenation, allowing for the selective deprotection of other protecting groups in its presence.[3]
-
Mild Deprotection Conditions: Removal of the Fm group is typically achieved with organic bases such as piperidine or morpholine in an organic solvent, which are mild conditions that are compatible with a wide range of sensitive molecules.[3][4]
However, it is crucial to note that the base-lability of the Fm group makes it incompatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), as the piperidine used for Nα-Fmoc deprotection will also cleave the S-Fm group.[5]
Mechanism of Protection and Deprotection
Protection of Thiols with the Fm Group
The introduction of the Fm group onto a thiol can be achieved through several methods. A common approach is the S-alkylation of the thiol with a 9-fluorenylmethyl halide, such as 9-fluorenylmethyl chloride, in the presence of a mild base.
A particularly interesting and useful method for the S-protection of cysteine in peptides is through an N-Fmoc to S-Fm transprotection reaction. This rearrangement occurs when an N-Fmoc protected cysteine with a free thiol is treated with a base, leading to the migration of the fluorenyl moiety from the nitrogen to the sulfur atom.[6][7]
The proposed mechanism for this transprotection involves an initial base-catalyzed E1cb elimination of the N-Fmoc group to generate dibenzofulvene. The nearby cysteine thiolate then acts as a nucleophile, attacking the dibenzofulvene in a Michael-type addition to form the S-Fm protected cysteine.[4][7]
Caption: N-Fmoc to S-Fm Transprotection Mechanism.
Deprotection of S-Fm Protected Thiols
The removal of the S-Fm group is achieved through a base-catalyzed β-elimination reaction. A secondary amine, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group. This leads to the formation of a dibenzofulvene intermediate and the release of the free thiol. The excess amine in the reaction mixture then scavenges the electrophilic dibenzofulvene to form a stable adduct, driving the reaction to completion.[8]
Caption: Base-catalyzed deprotection of an S-Fm group.
Experimental Protocols
Protocol 1: S-Protection of Cysteine via N→S Transprotection
This protocol describes the conversion of an N-Fmoc-protected cysteine-containing peptide with a free thiol to the corresponding S-Fm-protected peptide with a free N-terminus.
Materials:
-
N-Fmoc-cysteine-containing peptide with a free thiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Fmoc-cysteine-containing peptide (1 equivalent) in anhydrous THF.
-
Add DBU (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 0.1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the S-Fm-protected peptide.
Protocol 2: General Procedure for Deprotection of the S-Fm Group
This protocol outlines the removal of the S-Fm protecting group from a cysteine-containing molecule.
Materials:
-
S-Fm-protected peptide or molecule
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the S-Fm-protected compound in DMF.
-
Add a solution of 20-50% piperidine in DMF to the reaction mixture.[3][4]
-
Stir the solution at room temperature for 1-2 hours.[4] The reaction progress can be monitored by HPLC.
-
Once the deprotection is complete, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.
-
Dry the deprotected peptide under vacuum.
-
Purify the final product by preparative HPLC.
Caption: General workflow for S-Fm protection and deprotection.
Data Presentation
Table 1: Conditions for Deprotection of S-Fm and N→S Transprotection of N-Fmoc-Cys(free thiol)
| Starting Material | Base (equivalents or %) | Solvent | Time (h) | Product(s) | Yield (%) | Reference |
| S-Fm-protected glycoamino acid | 50% Piperidine | DMF | 24 | Fully deprotected disulfide dimer | 70 | [7] |
| N-Fmoc-Cys(free thiol)-glycoamino acid | 0.1 equiv Piperidine | DMF | 2 | S-Fm-protected product | 43 | [7] |
| Fully deprotected product | 22 | [7] | ||||
| Disulfide of deprotected product | 22 | [7] | ||||
| N-Fmoc-Cys(free thiol)-glycoamino acid | 1 equiv Piperidine | DMF | 2 | S-Fm-protected product | 66 | [7] |
| Fully deprotected product | 32 | [7] | ||||
| N-Fmoc-Cys(free thiol)-glycoamino acid | 6 equiv Piperidine | DMF | 2 | S-Fm-protected product | 47 | [7] |
| Fully deprotected product | 46 | [7] | ||||
| N-Fmoc-Cys(free thiol)-glycoamino acid | 20% Piperidine | DMF | 2 | Fully deprotected product | 93 | [7] |
| N-Fmoc-Cys(free thiol)-glycoamino acid | 6 equiv Morpholine | DMF | 2 | S-Fm-protected product | 62 | [7] |
| Fully deprotected product | 35 | [7] |
Orthogonality and Strategic Considerations
The primary strategic advantage of the S-Fm protecting group is its orthogonality to acid-labile protecting groups. This allows for the selective deprotection of, for example, Boc-protected amines or Trt-protected side chains in the presence of an S-Fm group.[3][9] This is particularly useful in the solution-phase synthesis of complex peptides or in the final steps of a synthesis where a free thiol is required for a specific modification after other deprotection steps have been carried out.
As previously mentioned, the S-Fm group is not compatible with standard Fmoc-SPPS due to its lability to piperidine. Therefore, if an S-Fm protected cysteine is required in a peptide synthesized by Fmoc-SPPS, it must be introduced in a manner that avoids exposure to the Fmoc deprotection conditions. One strategy is to use a different protecting group for the Nα-amine during the synthesis, such as the Boc group, and then introduce the S-Fm protected cysteine.
Troubleshooting
-
N→S Transprotection as a Side Reaction: When performing an Nα-Fmoc deprotection on a peptide containing a cysteine with a free thiol group, the N→S transprotection can be an undesired side reaction. The extent of this side reaction is highly dependent on the base concentration.[4][7] As shown in Table 1, lower concentrations of piperidine favor the transprotection, while higher concentrations lead to the complete deprotection of both the N-Fmoc and any formed S-Fm group.[7] To avoid this side reaction, it is recommended to protect the cysteine thiol with a stable protecting group (e.g., Trt, Acm) before proceeding with Nα-Fmoc deprotection.
-
Incomplete Deprotection: If deprotection of the S-Fm group is found to be incomplete, the reaction time can be extended, or the concentration of the base can be increased. Monitoring the reaction by HPLC is crucial to determine the optimal reaction conditions for a specific substrate.
-
Solubility Issues: Some S-Fm protected peptides may exhibit poor solubility in common organic solvents. In such cases, a wider range of solvents or solvent mixtures should be screened to find suitable conditions for both the reaction and purification steps.
Conclusion
The (9H-Fluoren-9-yl)methyl (Fm) group is a valuable tool for the reversible protection of thiols, offering the key advantage of base-lability and thus orthogonality to acid-labile protecting groups. While its incompatibility with standard Fmoc-SPPS requires careful strategic planning, the mild deprotection conditions make it an excellent choice for the synthesis of sensitive and complex molecules. The N→S transprotection of N-Fmoc-cysteine provides a unique and efficient method for the introduction of the S-Fm group. By understanding the mechanisms of protection and deprotection and by carefully selecting the reaction conditions, researchers can effectively utilize the Fm group to achieve their synthetic goals in drug development and chemical biology.
References
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]
- 5. chempep.com [chempep.com]
- 6. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
methods for cleavage of Fmoc-thioesters in aqueous solution
Application Notes & Protocols
Topic: Methodologies for the Generation and Cleavage of Fmoc-Thioester Equivalents in Aqueous Solution for Native Chemical Ligation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of C-terminal peptide thioesters is a cornerstone of modern protein chemistry, serving as the essential electrophilic component in Native Chemical Ligation (NCL). While Boc-based Solid Phase Peptide Synthesis (SPPS) allows for their direct preparation, the widely adopted Fmoc/tBu strategy presents a significant challenge: the thioester bond is inherently unstable to the basic conditions (typically piperidine) required for repetitive Nα-Fmoc group removal.[1][2] This guide provides a detailed overview of the advanced strategies developed to circumvent this limitation, focusing on methods that generate stable thioester surrogates or precursors during Fmoc-SPPS, which are subsequently "cleaved" or converted into active thioesters in aqueous solution. We will explore the chemical principles, provide detailed experimental protocols for leading methods, and offer expert insights into their application.
The Central Challenge: Incompatibility of Thioesters with Fmoc Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is prized for its mild, acid-free cleavage conditions. However, the use of secondary amines like piperidine for its removal creates a basic environment that readily cleaves C-terminal thioester linkages intended for subsequent ligation.[3] This fundamental incompatibility has driven the innovation of sophisticated "safety-catch" linkers and thioester "surrogate" systems that mask the reactive thioester functionality until it is needed.
The following sections detail the most successful strategies designed to navigate this challenge, enabling the robust production of peptide thioesters using the versatile Fmoc-SPPS platform.
Key Methodologies for Fmoc-Compatible Thioester Generation
The field has converged on three primary approaches: safety-catch linkers, post-cleavage conversion of stable precursors, and in situ formation via intramolecular acyl transfer.
Strategy 1: The Safety-Catch Linker Approach
This strategy employs a linker that is stable to both acidic and basic conditions during synthesis. After the peptide chain is fully assembled, the linker is chemically "activated," rendering it susceptible to nucleophilic attack by a thiol to release the desired peptide thioester.
The Kenner sulfonamide "safety-catch" linker is a classic and effective example.[1] The peptide is anchored via a stable N-acyl sulfonamide linkage. Post-synthesis, the sulfonamide nitrogen is alkylated (e.g., with iodoacetonitrile or TMS-diazomethane), which activates the acyl group. Subsequent treatment with a thiol in an organic solvent (thiolysis) cleaves the peptide from the resin as a C-terminal thioester.
Causality Explained: The stability of the N-acyl sulfonamide bond to piperidine is the key to this method's success. The activation step, by alkylating the nitrogen, transforms the poor leaving group into a good one, enabling efficient thiolytic cleavage that would otherwise not occur.
Strategy 2: Post-Cleavage Conversion of Thioester Surrogates
A more recent and highly effective strategy involves synthesizing a stable C-terminal precursor which, after cleavage from the resin with standard TFA cocktails, can be converted to the active thioester in aqueous solution. The N-acylurea approach is a leading example of this class.[4][5]
In this method, the peptide is synthesized on a resin functionalized with 3,4-diaminobenzoic acid (Dbz). After peptide elongation, the o-aminoanilide is activated and cyclized on-resin to form a stable N-acylbenzimidazolinone (Nbz).[6] This entire construct is then cleaved from the resin using TFA. The resulting peptide-Nbz is stable to purification by RP-HPLC but undergoes rapid and efficient thiolysis in neutral aqueous buffers (standard NCL conditions) to generate the highly reactive aryl thioester in situ.[4][7]
Causality Explained: The Nbz moiety is an excellent leaving group in the presence of thiol nucleophiles at neutral pH but is stable to the acidic conditions of cleavage and purification. This "just-in-time" activation is highly efficient, minimizing premature hydrolysis of the thioester, as the highly reactive species only exists transiently during the ligation reaction itself.[4]
Strategy 3: In Situ Thioester Formation via N→S Acyl Shift
Inspired by the mechanism of protein splicing, this approach utilizes a C-terminal "crypto-thioester" device.[8] A peptide is synthesized with a special C-terminal residue, such as N-(2-hydroxybenzyl)cysteine (N-Hnb-Cys), which forms a stable amide bond during SPPS.[8][9] Under the neutral pH conditions of NCL, this construct undergoes a rapid and irreversible intramolecular N→S acyl shift, converting the stable amide into a reactive thioester intermediate that is immediately captured by the N-terminal cysteine of the ligation partner.
Causality Explained: The proximity of the amide carbonyl and the cysteine thiol within the device, often facilitated by intramolecular hydrogen bonding (e.g., from the hydroxyl group in the N-Hnb-Cys device), dramatically lowers the activation energy for the acyl transfer.[8] This makes the N→S shift kinetically favorable under ligation conditions, but not under the conditions of synthesis or cleavage.
Comparative Analysis of Methods
| Method | Principle | Advantages | Disadvantages | Key Reference(s) |
| Safety-Catch Linker | On-resin activation followed by thiolysis | Robust and well-established. Produces an isolatable peptide thioester. | Requires extra on-resin activation and cleavage steps. Potential for side reactions during activation. | [1] |
| N-Acylurea (Nbz) | Post-cleavage conversion of a stable surrogate | High efficiency. In situ generation minimizes hydrolysis. Compatible with standard TFA cleavage and HPLC purification. Low epimerization. | Requires specialized Dbz resin. | [4][5][6] |
| N→S Acyl Shift | In situ rearrangement of a crypto-thioester | Elegant one-pot ligation. No isolation of the thioester intermediate is needed. Biomimetic approach. | Kinetics can be sequence-dependent. Requires synthesis of specialized C-terminal building block. | [8][9] |
Detailed Experimental Protocols
Protocol 1: Generation of a Peptide-Thioester via the N-Acylurea (Nbz) Method
This protocol describes the synthesis of a peptide-Nbz, its purification, and its subsequent use in a typical Native Chemical Ligation reaction.
A. Peptide-Nbz Synthesis and Cleavage
-
Resin and Synthesis: Begin with a low-loaded Dawson Dbz NovaSyn® TGR resin or similar.[6] Perform automated or manual Fmoc-SPPS using standard protocols (e.g., HBTU/HOBt/DIPEA activation). The N-terminal residue should be introduced as a Boc-protected amino acid to prevent side reactions during the subsequent activation step.
-
On-Resin Activation:
-
Wash the fully assembled peptidyl-resin thoroughly with DMF, followed by DCM.
-
Swell the resin in DCM. Add p-nitrophenyl chloroformate (2-3 equivalents over resin loading) and agitate gently under an inert atmosphere (N₂) for 1-2 hours.
-
Wash the resin extensively with DCM to remove excess reagents.
-
-
Cyclization to Nbz:
-
Add a solution of 0.5 M DIPEA in DMF to the resin and agitate for 30-60 minutes. This promotes the intramolecular cyclization to form the N-acylbenzimidazolinone (Nbz).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a standard cleavage cocktail such as TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide-Nbz by adding it to cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide-Nbz in an appropriate aqueous buffer (e.g., 50% Acetonitrile/Water + 0.1% TFA).
-
Purify the peptide-Nbz by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Lyophilize the pure fractions and confirm the mass by ESI-MS.
-
B. Native Chemical Ligation using the Peptide-Nbz
-
Reaction Setup:
-
Prepare a ligation buffer: 6 M Guanidine-HCl, 200 mM sodium phosphate, pH 7.0. The guanidine is a denaturant that critically improves the solubility of most peptide fragments.[2][7]
-
Dissolve the purified peptide-Nbz (e.g., to a final concentration of 2 mM) and the N-terminal Cysteine-containing peptide partner (e.g., 2.5 mM) in the ligation buffer.
-
-
Initiation of Ligation:
-
Add the thiol catalyst and reducing agent. A typical combination is 4-mercaptophenylacetic acid (MPAA) to 200 mM and TCEP-HCl to 20 mM.[4] MPAA catalyzes the transthioesterification, and TCEP ensures the cysteine thiol remains in its reduced, active state.
-
The reaction mixture will contain the peptide-Nbz, which upon addition to the neutral pH buffer with MPAA, will undergo thiolysis to form the active aryl thioester in situ.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by analytical RP-HPLC and ESI-MS. Ligation is typically complete within 2-12 hours at room temperature.
-
Once complete, the reaction can be quenched by acidification (e.g., adding formic acid) and the final ligated product purified by RP-HPLC.
-
Protocol 2: Cleavage from a Sulfonamide Safety-Catch Resin
This protocol details the final steps for a peptide synthesized on a 4-sulfamylbutyryl AM resin.[1]
-
Resin Preparation: Ensure the fully protected peptide has been assembled on the resin and the final N-terminal Fmoc group has been removed. Wash the resin thoroughly with NMP or DMF.
-
Linker Activation (Cyanomethylation):
-
Suspend the resin in NMP. Add diisopropylethylamine (DIEA, ~5-6 eq.).
-
Add iodoacetonitrile (~5 eq.) and shake the mixture at room temperature for 12-16 hours to alkylate the sulfonamide nitrogen.
-
Wash the resin extensively with NMP, DMF, and finally THF.
-
-
Thiolytic Cleavage:
-
Suspend the activated resin in THF.
-
Add benzyl mercaptan (BnSH, typically 10% v/v) to initiate cleavage.[1] Agitate at room temperature for 4-6 hours.
-
Filter the resin and collect the filtrate containing the protected peptide-α-thiobenzyl ester. Wash the resin with additional THF.
-
-
Deprotection and Purification:
-
Evaporate the solvent from the combined filtrate.
-
Treat the residue with a strong acid cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours to remove all side-chain protecting groups.[1]
-
Precipitate the crude, unprotected peptide thioester with cold diethyl ether.
-
Purify the final product by RP-HPLC as described in Protocol 1A, Step 5.
-
Troubleshooting and Expert Insights
-
Poor Peptide Solubility: This is a major hurdle in NCL. The use of 6 M Guanidine-HCl is standard practice. For extremely difficult sequences, solubilizing tags or the use of isopeptide backbone protection strategies may be necessary.
-
Thioester Hydrolysis: While the Nbz and N→S shift methods minimize this, hydrolysis can still be a competing side reaction, especially during long ligation times or at higher pH.[4][10] It is crucial to monitor reactions and optimize conditions (concentration, temperature) to favor ligation over hydrolysis. The rate of base-mediated hydrolysis increases significantly at higher pH.[10][11]
-
Epimerization: Racemization of the C-terminal residue can occur, particularly during on-resin activation steps. The Nbz method shows very low levels of epimerization.[4] For other methods, it's critical to use optimized, mild activation conditions and to verify the stereochemical purity of the final product.
-
Oxidation of Sensitive Residues: For peptides containing Cys, Met, or Trp, ensure all buffers are degassed and a reducing agent like TCEP is always present during ligation. Use appropriate scavengers (e.g., EDT, TIS) during the final TFA cleavage step.[12]
Conclusion
The challenge of synthesizing peptide thioesters via Fmoc-SPPS has been effectively met through the development of innovative chemical strategies. Methods based on thioester surrogates, particularly the N-acylurea (Nbz) approach, and in situ generation via N→S acyl shift, have become powerful and reliable tools. These techniques provide robust access to the key building blocks for Native Chemical Ligation, enabling the chemical synthesis of complex proteins, glycoproteins, and other modified biopolymers for research and therapeutic development.[1][5] The choice of method will depend on the specific peptide sequence, available resources, and the desired scale of the synthesis.
References
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. [Link]
-
Shin, Y., Winans, K. A., Backes, B. J., Kent, S. B., Ellman, J. A., & Bertozzi, C. R. (1999). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. Journal of the American Chemical Society, 121(50), 11684–11689. [https://pubs.acs.org/doi/10.1021/ja991899+]]([Link])
-
Li, H., & Dong, S. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry, 60(2), 201–213. [Link]
-
Wikipedia contributors. (2023). Native chemical ligation. Wikipedia, The Free Encyclopedia. [Link]
-
Blanco-Canosa, J. B., Nardone, B., & Dawson, P. E. (2015). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (pp. 41-59). Springer. [Link]
-
Thompson, R. E., & Muir, T. W. (2017). Native chemical ligation of peptides and proteins. Current Protocols in Protein Science, 89, 18.3.1-18.3.23. [Link]
-
Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazine Linker. Journal of Organic Chemistry, 69(12), 4145-4151. [Link]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
ResearchGate. (2016). Cleavage of Fm-Thiol protecting group. [Link]
-
Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. [Link]
-
Crich, D., & Sharma, I. (2009). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Angewandte Chemie International Edition, 48(42), 7591-7594. [Link]
-
ResearchGate. (2015). Fmoc-SPPS chemistry compatible approach for the generation of (glyco)peptide aryl thioesters. [Link]
-
Linder, M. R., & Wipf, P. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 200-202. [Link]
-
de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Martin, A. D., Farnaud, S. J., & Becer, C. R. (2015). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Scientific Reports, 5, 13135. [Link]
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.
-
Aapptec. (n.d.). Cleavage Cocktails. [Link]
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2015). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical Science, 6(12), 7131–7137. [Link]
- Gauthier, M-A., & Klok, H-A. (2008). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
Sources
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- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02630J [pubs.rsc.org]
- 9. hkw9b5200.pic49.websiteonline.cn [hkw9b5200.pic49.websiteonline.cn]
- 10. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 11. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
Navigating the Solvent Landscape: A Guide to (9H-Fluoren-9-yl)methanethiol Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise selection of a solvent is a critical determinant of reaction success. This is particularly true when working with multifunctional molecules like (9H-Fluoren-9-yl)methanethiol (Fmoc-met). This guide provides an in-depth exploration of solvent selection for reactions involving this versatile reagent, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern reaction outcomes.
This compound, with a CAS number of 957753-00-3, is a solid with a melting point of 31-36 °C. Its structure incorporates two key functional moieties: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and a nucleophilic thiol group. The choice of solvent dictates not only the solubility of this reagent but also profoundly influences the kinetics and mechanism of its subsequent reactions. This guide will focus on three primary reaction classes for Fmoc-met: Fmoc-group deprotection, thiol-Michael additions, and disulfide bond formation.
I. The Crucial Role of the Solvent: More Than Just a Medium
A solvent does more than simply dissolve reactants; it is an active participant in the reaction, influencing transition states, stabilizing intermediates, and in some cases, directly participating in the reaction mechanism. For this compound, the solvent's properties—polarity, proticity, and coordinating ability—will determine which of its reactive sites is favored to react and the efficiency of that transformation.
II. Fmoc-Group Deprotection: Liberating the Thiol
The removal of the Fmoc protecting group is a cornerstone of its application in synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] This process is a base-mediated β-elimination reaction. The choice of solvent is critical for facilitating this reaction while minimizing side reactions.
Mechanistic Insight
The deprotection proceeds via abstraction of the acidic proton at the 9-position of the fluorene ring by a base, typically a secondary amine like piperidine. This is followed by β-elimination to release the free amine (or in this case, the thiol) and dibenzofulvene (DBF). The DBF is then scavenged by the amine base to prevent its reaction with the newly liberated nucleophile.[1][2]
dot graph "Fmoc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Fmoc_Met [label="this compound\n(Fmoc-Met)", fillcolor="#F1F3F4"]; Base [label="Base (e.g., Piperidine)", fillcolor="#F1F3F4"]; Intermediate1 [label="Fluorenyl Anion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Thiol [label="Free Methanethiol", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Base Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Fmoc_Met -> Intermediate1 [label="Proton Abstraction"]; Base -> Intermediate1; Intermediate1 -> Free_Thiol [label="β-Elimination"]; Intermediate1 -> DBF; DBF -> DBF_Adduct; Base -> DBF_Adduct [label="Scavenging"]; } Caption: Base-mediated Fmoc deprotection workflow.
Solvent Recommendations and Rationale
Polar aprotic solvents are the preferred medium for Fmoc deprotection. They effectively solvate the ionic intermediates and reactants without interfering with the base.
| Solvent | Key Properties | Rationale for Use in Fmoc Deprotection |
| N,N-Dimethylformamide (DMF) | Polar aprotic, high boiling point | The industry standard for SPPS. Excellent solubilizing power for both the protected and deprotected species. Facilitates rapid deprotection kinetics.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic, high boiling point | A common alternative to DMF, with similar properties. Can be beneficial in cases of peptide aggregation.[1] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic, strong solvent | Can be used, but may require heating for complete deprotection in some cases.[3] |
| Acetonitrile (ACN) | Polar aprotic | Can be a suitable solvent, though reaction rates may be slightly slower compared to DMF. |
| Dichloromethane (DCM) | Nonpolar aprotic | Generally a poor choice as the reaction is significantly slower in nonpolar media.[1] |
Protocol: Fmoc Deprotection of this compound
Objective: To remove the Fmoc protecting group to yield the free methanethiol.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of 0.1 M.
-
Add piperidine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
III. Thiol-Michael Addition: Forming Carbon-Sulfur Bonds
The thiol group of this compound is a potent nucleophile, readily participating in Michael additions to α,β-unsaturated carbonyl compounds. This "thiol-ene" or "thia-Michael" reaction is a powerful tool for C-S bond formation.
Mechanistic Insight
The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor. Subsequent protonation yields the final adduct. The choice of solvent can significantly influence the rate of this reaction by stabilizing the thiolate anion.
dot graph "Thiol_Michael_Addition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Thiol [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base", fillcolor="#F1F3F4"]; Thiolate [label="Thiolate Anion", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Acceptor [label="α,β-Unsaturated Carbonyl", fillcolor="#F1F3F4"]; Enolate_Intermediate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Thioether Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proton_Source [label="Proton Source\n(e.g., conjugate acid of base)", fillcolor="#F1F3F4"];
Thiol -> Thiolate [label="Deprotonation"]; Base -> Thiolate; Thiolate -> Enolate_Intermediate [label="Nucleophilic Attack"]; Michael_Acceptor -> Enolate_Intermediate; Enolate_Intermediate -> Product [label="Protonation"]; Proton_Source -> Product; } Caption: Base-catalyzed Thiol-Michael addition.
Solvent Recommendations and Rationale
Similar to Fmoc deprotection, polar aprotic solvents are generally preferred for thiol-Michael additions as they promote the formation and stability of the thiolate nucleophile.
| Solvent | Key Properties | Rationale for Use in Thiol-Michael Additions |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Excellent solvent for solubilizing reactants and stabilizing the thiolate intermediate, leading to faster reaction rates. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Similar to DMF, it effectively promotes the reaction. |
| Acetonitrile (ACN) | Polar aprotic | A good alternative to DMF and DMSO. |
| Tetrahydrofuran (THF) | Moderately polar aprotic | The reaction can proceed in THF, but may be slower than in more polar solvents. |
| Chloroform (CHCl₃) | Nonpolar aprotic | Generally leads to slower reaction rates compared to polar aprotic solvents.[4] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar protic | Can be used, and in some cases, the protic nature can facilitate the final protonation step. However, the acidity of the alcohol can suppress the formation of the thiolate, potentially slowing the initial addition.[4] |
Protocol: Thiol-Michael Addition of this compound
Objective: To conjugate this compound to an α,β-unsaturated carbonyl compound.
Materials:
-
This compound
-
Michael acceptor (e.g., N-ethylmaleimide)
-
Triethylamine (TEA) or another suitable base
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc) for workup
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Michael acceptor (1 equivalent) and this compound (1.1 equivalents) in anhydrous ACN to a concentration of 0.2 M.
-
Add TEA (0.1 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often rapid.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
IV. Disulfide Bond Formation: Oxidative Coupling
The thiol group of this compound can be readily oxidized to form a symmetrical disulfide. This reaction is fundamental in various fields, including protein chemistry and materials science.
Mechanistic Insight
The oxidation of thiols to disulfides can proceed through various mechanisms, often involving a thiyl radical intermediate. The choice of oxidant and solvent system is crucial for achieving high yields and avoiding over-oxidation to sulfonic acids. Common oxidants include air (oxygen), dimethyl sulfoxide (DMSO), iodine, and hydrogen peroxide.
dot graph "Disulfide_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Thiol1 [label="this compound", fillcolor="#F1F3F4"]; Thiol2 [label="this compound", fillcolor="#F1F3F4"]; Oxidant [label="Oxidant\n(e.g., O₂, DMSO, I₂)", fillcolor="#F1F3F4"]; Intermediate [label="Thiyl Radical\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Disulfide [label="Symmetrical Disulfide", fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiol1 -> Intermediate [label="Oxidation"]; Oxidant -> Intermediate; Intermediate -> Disulfide [label="Dimerization"]; Thiol2 -> Disulfide; } Caption: Oxidative formation of a disulfide bond.
Solvent Recommendations and Rationale
The choice of solvent for disulfide bond formation is highly dependent on the chosen oxidant.
| Solvent | Oxidant | Rationale |
| Dimethyl sulfoxide (DMSO) | Air/O₂ | DMSO can act as both the solvent and a mild oxidant, facilitating the reaction.[5] |
| Water/Buffer | Air/O₂ | For water-soluble thiol derivatives, aqueous buffers at slightly basic pH can promote air oxidation. |
| Methanol (MeOH) / Ethanol (EtOH) | Iodine (I₂) | Alcohols are good solvents for iodine and many organic thiols. |
| Acetonitrile (ACN) | Various | A versatile solvent compatible with a range of oxidizing agents.[6] |
| Dichloromethane (DCM) | Various | A common solvent for many organic reactions, suitable for various mild oxidizing agents. |
Protocol: Synthesis of Bis(9H-fluoren-9-ylmethyl) Disulfide
Objective: To synthesize the symmetrical disulfide from this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DMSO.
-
Stir the solution, open to the atmosphere, at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
V. Conclusion
The selection of an appropriate solvent is a multi-faceted decision that requires a deep understanding of the reaction mechanism and the physicochemical properties of the reactants and intermediates. For reactions involving this compound, polar aprotic solvents such as DMF and ACN are generally the solvents of choice for both Fmoc deprotection and thiol-Michael additions, as they effectively promote the desired ionic reaction pathways. For oxidative disulfide bond formation, the solvent choice is intimately linked to the oxidizing agent used. By carefully considering the principles outlined in this guide, researchers can optimize their reaction conditions to achieve higher yields, greater purity, and more reliable outcomes in their synthetic endeavors.
References
-
American Chemical Society. Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A. [Link]
-
American Chemical Society. Investigating solvent effects on thiol-ene network formation. [Link]
-
ResearchGate. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. [Link]
-
ResearchGate. Solvent in fl uence on thiol – ene polymerization: (a) maximum.... [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Humana Press. Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. Reactions of 9H‐fluorene and phenylmethanethiol.. [Link]
-
ResearchGate. Fmoc cleavage in different solvents after 15 min at 120 °C. [Link]
-
ACS Publications. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. [Link]
-
National Center for Biotechnology Information. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. [Link]
-
PubChemLite. This compound (C14H12S). [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
-
ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. [Link]
-
Royal Society of Chemistry. Disulfide bond formation of thiols by using carbon nanotubes. [Link]
-
ResearchGate. What are the best conditions for the thiol oxidation reaction?. [Link]
-
ChemRxiv. Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
-
Royal Society of Chemistry. Thiol-addition reactions and their applications in thiol recognition. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing oxidation of (9H-Fluoren-9-yl)methanethiol to disulfide
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Oxidation of (9H-Fluoren-9-yl)methanethiol (Fm-SH)
Executive Summary
This compound (Fm-SH) is a specialized thiol reagent often used in peptide chemistry and surface functionalization. Its bulky fluorenyl group provides unique steric properties, but its sulfhydryl (-SH) moiety is highly susceptible to oxidative dimerization, forming the disulfide (Fm-S-S-Fm). This guide addresses the prevention and reversal of this oxidation, ensuring high-fidelity experimental results.
Part 1: Storage & Handling (The First Line of Defense)
Q1: My Fm-SH arrived and the powder looks slightly yellow/clumped. Is it compromised? A: Pure this compound should be a white to off-white solid. A distinct yellowing or waxy texture often indicates partial oxidation to the disulfide.
-
Action: Verify purity via HPLC or TLC. If oxidation is <10%, you can use it with a reducing agent (see Part 3). If >10%, recrystallization or bulk reduction is required.
Q2: What are the optimal long-term storage conditions? A: Oxygen and moisture are the primary accelerants of disulfide formation.
-
Temperature: Store at 2–8°C.
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or store inside a secondary desiccator.
Q3: Can I store Fm-SH in solution? A: Not recommended. Thiols in solution (especially in polar aprotic solvents like DMF or DMSO) oxidize significantly faster than in solid state due to increased molecular mobility and dissolved oxygen. If solution storage is unavoidable:
-
Dissolve in degassed anhydrous solvent.
-
Add a stabilizer (e.g., 5 mM TCEP).
-
Store at -20°C under Argon.
Part 2: Experimental Protocols & Troubleshooting
Protocol A: Solvent Degassing (Mandatory)
Standard sparging is often insufficient for highly sensitive thiols. Use the Freeze-Pump-Thaw method for critical applications.
-
Vessel: Place the solvent (e.g., DMF, DCM) in a Schlenk flask.
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is fully frozen.
-
Pump: Open the flask to high vacuum (0.1–0.01 Torr) for 5–10 minutes.
-
Thaw: Close the vacuum valve and thaw the flask in a warm water bath.
-
Repeat: Perform this cycle 3 times.
-
Backfill: Backfill with high-purity Argon.
Protocol B: In-Situ Reduction (The "Safety Net")
If your reaction tolerates reducing agents, adding TCEP is the most robust way to maintain the thiol state.
Why TCEP? Unlike DTT or
-
Effective at acidic/neutral pH: Crucial because high pH promotes oxidation.
-
Non-volatile: Won't smell or evaporate.
-
Fmoc-Compatible: Does not contain a nucleophilic thiol that could cause thio-ester exchange or side reactions with activated carboxylates.
Steps:
-
Prepare a 0.5 M stock solution of TCEP·HCl in water or DMF (neutralize to pH 6-7 if using acid-sensitive substrates).
-
Add TCEP to your Fm-SH solution at a 1.1 : 1 molar ratio (TCEP:Disulfide) or a fixed concentration of 5–10 mM.
-
Allow to stand for 15 minutes prior to adding electrophiles.
Part 3: Critical Analysis & Mechanism
The Oxidation Trap: Why pH Matters
The oxidation of Fm-SH follows a radical or anionic pathway, heavily dependent on the thiolate anion (
-
Deprotonation: Base removes the thiol proton (
). -
Radical Formation: The thiolate transfers an electron to
, forming a thiyl radical ( ). -
Dimerization: Two radicals combine, or a radical attacks a thiolate, forming the disulfide bond (
).
The Fmoc Constraint:
The fluorenyl ring system contains an acidic proton at the 9-position (
Visualizing the Threat Landscape
Caption: Mechanistic pathway of Fm-SH oxidation. Base and Oxygen are the primary drivers. TCEP and Inert Gas are the primary inhibitors.
Part 4: Reducing Agent Compatibility Matrix
Use this table to select the correct reducing agent for your specific experimental context.
| Reducing Agent | Compatibility with Fm-SH | pH Range | Mechanism | Recommendation |
| TCEP·HCl | Excellent | 1.5 – 8.5 | Phosphine oxidation | Primary Choice. Stable, effective at low pH, irreversible. |
| DTT | Moderate | > 7.5 | Thiol-disulfide exchange | Use with Caution. Requires basic pH (oxidation risk). Can act as a nucleophile. |
| Low | > 8.0 | Thiol-disulfide exchange | Avoid. Volatile, requires high concentration, requires high pH. | |
| Zinc / HCl | Good (Synthesis only) | < 2.0 | Metal reduction | Purification Only. Good for bulk regeneration of oxidized stock, not for in-situ reaction. |
References
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry. Retrieved from [Link]
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Context on Fmoc stability and thiol handling).
Technical Support Center: Improving Fmoc-Thioester Synthesis Yield
Welcome to the technical support center for Fmoc-thioester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptide C-terminal thioesters using Fmoc-based solid-phase peptide synthesis (SPPS). As essential intermediates for native chemical ligation (NCL), the efficient synthesis of high-quality peptide thioesters is paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in Fmoc-thioester synthesis can arise from a variety of factors, from the inherent instability of the thioester linkage to the basic conditions of Fmoc deprotection to challenges during peptide assembly and cleavage.[1][2][3] This section provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Thioester Product Detected After Cleavage
This is one of the most common and frustrating issues. The absence of the desired product often points to problems with the thioester linkage stability, the cleavage protocol, or the preceding synthesis steps.
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Thioester Lability to Piperidine | The thioester bond is susceptible to nucleophilic attack by piperidine, the standard reagent for Fmoc deprotection.[2][3] This repeated exposure throughout the synthesis can lead to premature cleavage of the thioester from the resin. | 1. Utilize Milder Deprotection Cocktails: Consider using 1-5% DBU/DMF, which can be more reactive for Fmoc removal but may require careful optimization to avoid side reactions.[4] Another option is a cocktail of 2% HOBt and 2% hexamethyleneimine in a DMSO/NMP solvent mixture, which has been shown to keep thioesters intact.[4] 2. Employ a "Safety-Catch" Linker Strategy: These linkers are stable to the basic conditions of Fmoc-SPPS.[3][5] The C-terminal residue is attached via a linkage (e.g., a sulfonamide) that is activated post-synthesis, typically by alkylation, to allow for subsequent cleavage with a thiol nucleophile to generate the thioester.[3] |
| Inefficient Final Cleavage from the Resin | The cleavage cocktail may not be optimized for the specific resin and peptide sequence, leading to incomplete release of the thioester product. | 1. Optimize Cleavage Cocktail Composition: For many standard acid-labile linkers, a cocktail of TFA/TIS/water (95:2.5:2.5) is effective. For peptides containing sensitive residues like Cys, Met, or Trp, the addition of scavengers such as 1,2-ethanedithiol (EDT) is crucial to prevent side reactions. 2. Increase Cleavage Time: For longer or more complex peptides, extending the cleavage time to 4-6 hours may be necessary to ensure complete deprotection and cleavage. |
| Peptide Aggregation | During SPPS, growing peptide chains can aggregate, hindering the accessibility of reagents for both coupling and deprotection steps. This can lead to truncated sequences and low overall yield.[4][6] | 1. Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic positions (e.g., every 6-7 residues) can disrupt the hydrogen bonding that leads to aggregation.[4] 2. Change the Synthesis Solvent: Switching from DMF to NMP or using a mixture of solvents can sometimes disrupt aggregation. |
Experimental Workflow: Safety-Catch Linker Strategy
Caption: Workflow for Fmoc-thioester synthesis using a safety-catch linker.
Problem 2: Significant Racemization of the C-terminal Amino Acid
Racemization, or epimerization, of the C-terminal amino acid is a critical issue that can lead to diastereomeric impurities that are difficult to separate from the desired product.
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Base-Mediated Epimerization | The α-proton of the C-terminal amino acid is susceptible to abstraction by the bases used in coupling reactions (e.g., DIPEA), leading to racemization.[4] Cysteine is particularly prone to racemization.[7][8] | 1. Use a Milder Base: Substitute DIPEA with a less hindered base like 2,4,6-collidine.[4] 2. Optimize Coupling Reagents: The choice of coupling reagent can significantly impact racemization. While highly active reagents like HATU can improve coupling efficiency, they can also increase the risk of racemization.[4] A combination of DIC/HOBt is often a good starting point.[3] For problematic residues like Cys, using Fmoc-Cys(Thp)-OH has been shown to reduce racemization compared to Fmoc-Cys(Trt)-OH.[8] |
| Over-activation during Coupling | Prolonged pre-activation times before adding the activated amino acid to the resin can increase the risk of racemization. | 1. Minimize Pre-activation Time: Reduce the pre-activation time to 5-10 minutes before adding the coupling mixture to the resin.[9] 2. In Situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the Fmoc-amino acid to minimize the time the activated species exists before reacting. |
Problem 3: Presence of Deletion or Truncated Peptides
The appearance of peptides missing one or more amino acids indicates incomplete coupling or deprotection at some stage of the synthesis.
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Incomplete Fmoc Deprotection | If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion sequence. This can be exacerbated by peptide aggregation.[4] | 1. Increase Deprotection Time/Repeats: For longer peptides or known difficult sequences, increase the piperidine treatment time (e.g., from 5 minutes to 10-15 minutes) and/or perform a second deprotection step.[4] 2. Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine after deprotection. A positive test indicates successful Fmoc removal. |
| Inefficient Coupling | Sterically hindered amino acids or aggregation can lead to incomplete coupling reactions. | 1. Double Couple: For difficult couplings, repeat the coupling step with a fresh solution of activated amino acid. 2. Use a More Potent Coupling Reagent: For sterically hindered amino acids, switch from standard reagents like TBTU to more powerful ones like HATU or PyBOP.[4] 3. Capping: After the coupling step, treat the resin with an acetylating agent (e.g., acetic anhydride) to permanently block any unreacted free amines. This prevents them from reacting in subsequent cycles and simplifies purification by ensuring that any truncated peptides are N-terminally capped. |
II. Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-based synthesis of peptide thioesters so challenging compared to standard peptide amides?
The primary challenge lies in the incompatibility of the thioester linkage with the basic conditions required for Fmoc group removal.[1][2][3] The piperidine used for deprotection is nucleophilic enough to cleave the thioester bond, leading to yield loss with each synthesis cycle. This has necessitated the development of alternative strategies such as safety-catch linkers, milder deprotection reagents, or post-synthesis conversion of a stable precursor to the thioester.[1][2][3]
Q2: What are the advantages of using a "crypto-thioester" strategy?
Crypto-thioesters are peptide precursors that are stable during Fmoc-SPPS but can be converted to the active thioester in situ under the conditions of native chemical ligation.[2] This approach, often involving an N-to-S acyl shift, simplifies the workflow by eliminating the need for a separate thioester formation step before ligation.[2] This can improve overall efficiency and minimize handling of the often-labile thioester intermediate.
Q3: How can I best characterize my final peptide thioester product?
A combination of analytical techniques is recommended for full characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the crude and purified product.[10][11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the desired peptide thioester.[10][11]
Q4: Can I use standard coupling reagents for all amino acids in my sequence?
While standard reagents like HBTU or HOBt/DIC are effective for most amino acids, some require special consideration.[3][4]
-
Sterically Hindered Residues: Amino acids like Val, Ile, or Aib may require more potent coupling reagents (e.g., HATU) or longer coupling times to achieve high efficiency.[4]
-
Cysteine: As mentioned, Cysteine is prone to racemization. Careful selection of the side-chain protecting group (e.g., Trt, Acm, Thp) and coupling conditions is critical to minimize this side reaction.[7][8]
Q5: What is the role of scavengers in the final cleavage step?
During the final TFA-mediated cleavage, highly reactive carbocations are generated from the acid-labile side-chain protecting groups (e.g., t-butyl) and the resin linker. These cations can re-attach to nucleophilic side chains, particularly Trp, Met, and Cys, leading to undesired byproducts.[4] Scavengers are nucleophilic compounds (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)) added to the cleavage cocktail to "scavenge" or trap these carbocations, preventing side reactions and ensuring the integrity of the final peptide.
III. Conclusion
The synthesis of Fmoc-thioesters is a nuanced process that requires careful consideration of linker chemistry, deprotection conditions, peptide sequence, and cleavage protocols. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can overcome common challenges and significantly improve the yield and purity of their peptide thioester products. This guide serves as a foundational resource to aid in the successful synthesis of these critical intermediates for protein chemistry and drug discovery.
References
-
Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Springer Nature Experiments. [Link]
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Fmoc-Based Synthesis of Peptide- α Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications. [Link]
-
A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical Science (RSC Publishing). [Link]
-
A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.gov. [Link]
-
Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC. [Link]
-
Fmoc-based synthesis of peptide α-thioesters using an aryl hydrazine support. ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
In situ thioester formation for protein ligation using α-methylcysteine. RSC Publishing. [Link]
-
Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. ACS Publications. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. ACS Publications. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. PMC. [Link]
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. [Link]
-
Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. PubMed. [Link]
Sources
- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02630J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osti.gov [osti.gov]
- 11. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low solubility of Fmoc-SH in reaction buffers
Introduction: The Hydrophobic Conflict
Welcome to the Technical Support Center. If you are experiencing precipitation, cloudiness, or poor reactivity with Fmoc-SH (9-fluorenylmethanethiol) or Fmoc-functionalized thiols (e.g., Fmoc-Cys-OH) in aqueous buffers, you are encountering a fundamental chemical conflict.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a massive, lipophilic tricyclic aromatic system. It is inherently insoluble in water. When you attempt to introduce this group into an aqueous reaction buffer (PBS, Tris, HEPES), you are fighting the hydrophobic effect . Furthermore, the "SH" (thiol) moiety introduces a secondary risk: oxidative dimerization into highly insoluble disulfides.
This guide moves beyond basic "add more solvent" advice to explain the thermodynamics of the crash-out and provides a self-validating protocol to maintain solubility without compromising the base-labile Fmoc group.
Part 1: Diagnostic & Quick Fixes (Q&A)
Q1: My solution turns cloudy immediately upon adding the Fmoc-SH stock to the buffer. Why?
Diagnosis: This is the "Oiling Out" phenomenon. The Mechanism: You likely dissolved Fmoc-SH in an organic solvent (DMF or DMSO) and pipetted it directly into a static or slowly stirring aqueous buffer. The local concentration of water at the pipette tip exceeded the solubility limit of the Fmoc reagent instantly, causing it to aggregate into hydrophobic micelles or micro-precipitates before it could disperse. The Fix:
-
Reverse the addition: Never add organic stock to a static aqueous buffer.
-
Turbulence is key: Vortex the buffer while adding the organic stock dropwise.
-
Solvent Floor: Ensure your final reaction mixture contains at least 20–30% organic co-solvent (DMF, DMSO, or Acetonitrile). Pure aqueous buffers cannot support Fmoc reagents at concentrations >1 mM.
Q2: I increased the organic solvent to 50%, but I still see a precipitate after 15 minutes. Is it solubility or something else?
Diagnosis: This is likely Oxidative Dimerization (Disulfide Formation).
The Mechanism: The "SH" group in Fmoc-SH is reactive. In buffers with pH > 7.0, thiols deprotonate to thiolate anions (
-
Add a Reductant: Include TCEP (Tris(2-carboxyethyl)phosphine) in your buffer at 1–2 mM.
-
Why TCEP? Unlike DTT or Beta-mercaptoethanol, TCEP is not a thiol, so it will not compete with your reaction or consume your Fmoc-reagent. It is also stable across a wider pH range.
Q3: Can I heat the solution to dissolve the precipitate?
Diagnosis: High Risk / Not Recommended. The Mechanism: While heat increases solubility, the Fmoc group is thermally unstable in the presence of nucleophiles (even water/hydroxide at high temps). Heating >40°C in a neutral/basic buffer can trigger premature Fmoc deprotection (loss of the protecting group), yielding free thiols and the byproduct dibenzofulvene. The Fix: Use Sonication (ultrasonic bath) at room temperature for 5 minutes. If it doesn't dissolve with sonication + 30% organic solvent, the compound has likely already oxidized or degraded.
Part 2: Critical Parameters (Data & Limits)
Solvent Compatibility Table
Standardized for 10 mM Fmoc-SH concentration
| Solvent | Solubility Rating | Suitability for Reaction | Notes |
| DMF (N,N-Dimethylformamide) | Excellent | High | The Gold Standard.[1] Good miscibility with water. Hard to evaporate. |
| DMSO (Dimethyl Sulfoxide) | Excellent | Medium | Solubilizes well, but difficult to remove downstream (high boiling point). Can accelerate oxidation of thiols. |
| NMP (N-Methyl-2-pyrrolidone) | Good | Medium | Good alternative to DMF, but expensive and viscous. |
| Acetonitrile (ACN) | Moderate | Low | often precipitates buffer salts (phosphates) at high %. |
| Ethanol/Methanol | Poor | Avoid | Fmoc-SH is sparingly soluble; alcohols can react with activated esters (if present). |
pH Stability Window
The Fmoc group is base-labile.[2][3][4][5] Maintaining solubility often requires higher pH (to ionize the thiol), but this risks destroying the reagent.
-
pH < 7.0: Fmoc is stable.[4] Solubility is lowest (thiol is protonated).
-
pH 7.0 – 8.0: The Sweet Spot. Fmoc is stable for hours. Solubility improves.
-
pH > 8.5: Danger Zone. Slow hydrolysis of Fmoc occurs.
-
pH > 10.0: Rapid Fmoc removal (minutes).
Part 3: The "Step-Down" Solubilization Protocol
Do not attempt to dissolve Fmoc-SH directly in buffer. Follow this thermodynamic gradient to ensure stability.
Materials
-
Reagent: Fmoc-SH (Solid)
-
Co-Solvent: Anhydrous DMF (Freshly opened)
-
Buffer: PBS (pH 7.[1]2) or HEPES (pH 7.4), degassed.
-
Additive: TCEP-HCl (0.5 M stock, neutralized).
Workflow
-
Preparation of Organic Stock (100x):
-
Dissolve Fmoc-SH in 100% DMF to a concentration of 50–100 mM .
-
Why: This overcomes the crystal lattice energy immediately.
-
-
Preparation of "Landing" Buffer:
-
Prepare your aqueous reaction buffer.
-
Add TCEP to a final concentration of 2 mM .
-
Crucial: Degas the buffer (bubble nitrogen or sonicate) to remove dissolved oxygen.
-
-
The Pulse Addition (The "Crash" Prevention):
-
Calculate the volume of DMF stock needed.
-
Vortex the aqueous buffer vigorously.
-
Add the DMF stock dropwise into the vortex.
-
Result: The rapid mixing prevents the formation of large hydrophobic aggregates.
-
-
Final Adjustment:
-
If the solution is hazy, add pure DMF in 5% increments until clear.
-
Do not exceed 50% DMF if protein folding/enzymatic activity is required for the other reaction partner.
-
Part 4: Troubleshooting Logic Maps
Workflow Visualization
The following diagram illustrates the correct solubilization pathway to avoid irreversible precipitation.
Caption: Figure 1. The "Step-Down" dilution method prevents hydrophobic collapse by establishing a solvent shell before aqueous introduction.
Decision Tree for Failure Analysis
Use this logic flow to identify why your solution is still cloudy.
Caption: Figure 2. Diagnostic logic for identifying the root cause of insolubility (Solvent vs. pH vs. Oxidation).
References
-
Stigers, K. D., et al. (2000).[6][7] Fmoc: A More Soluble Analogue of the 9-Fluorenylmethoxycarbonyl Protecting Group*.[7] Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). Advances in Fmoc solid-phase peptide synthesis: Handling Hydrophobic Peptides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc: a more soluble analogue of the 9-fluorenylmethoxycarbonyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for (9H-Fluoren-9-yl)methanethiol (Fm-SH) Removal
[1]
Topic: Removing unreacted (9H-Fluoren-9-yl)methanethiol (Fm-SH) from peptide mixtures. Context: This byproduct is most commonly encountered during the Fmoc-based synthesis of peptide thioesters (often for Native Chemical Ligation) or when using Fm-SH as a lipophilic tagging agent.[1]
Executive Summary
This compound (Fm-SH) is a highly lipophilic small molecule (MW 212.31 Da).[1] Its removal is complicated by two factors:
-
Hydrophobicity: It adheres strongly to hydrophobic peptides and C18 HPLC columns.
-
Oxidation: It rapidly dimerizes to form Fm-S-S-Fm (Bis-fluorenylmethyl disulfide), which is even more hydrophobic and insoluble in aqueous buffers.[1]
This guide details a tiered purification strategy ranging from standard precipitation to advanced chromatographic interventions.[2]
Module 1: The First Line of Defense (Precipitation)
Q: My standard ether precipitation didn't remove the Fm-SH completely. Why?
A: Standard diethyl ether precipitation relies on the peptide being insoluble and the contaminant being soluble. While Fm-SH is soluble in ether, it can become trapped within the peptide aggregate ("occlusion"). Furthermore, if your peptide is somewhat hydrophobic, the separation efficiency drops.
Troubleshooting Protocol: The "Trituration" Upgrade Do not just wash; you must triturate (grind) the pellet.
-
Dissolution: Dissolve the crude cleavage mixture in a minimal amount of TFA (or HFIP if the peptide is aggregated).
-
Precipitation: Add ice-cold MTBE (Methyl tert-butyl ether) instead of diethyl ether. MTBE often solubilizes lipophilic byproducts better than diethyl ether.
-
Ratio: 1:10 (Peptide solution : Ether).
-
-
Sonication: Sonicate the suspension for 5 minutes. This breaks up peptide clumps, releasing trapped Fm-SH.[1]
-
Centrifugation: Spin at 3,000 x g for 5-10 minutes.
-
Repeat: Decant and repeat steps 2-4 twice.
Data Insight: Solvent Efficacy for Fm-SH Removal
| Solvent System | Fm-SH Solubility | Peptide Loss Risk | Recommended For |
| Diethyl Ether | Moderate | Low | Standard hydrophilic peptides |
| MTBE | High | Low | General purpose; better lipid removal |
| Hexane/Ether (1:1) | Moderate | Very Low | Very short/hydrophobic peptides |
| DCM (Wash) | Very High | High | Only for solid-phase resin washes |
Module 2: Liquid-Liquid Extraction (LLE)
Q: My peptide is water-soluble. Can I extract the Fm-SH?
A: Yes. This is often more effective than precipitation for removing the oxidized dimer (Fm-S-S-Fm).[1]
Protocol: The Aqueous Wash Pre-requisite:[2] Your peptide must be hydrophilic (soluble in water/0.1% TFA).
-
Dissolve: Dissolve the crude peptide pellet in 0.1% aqueous TFA .
-
Filter: If there is a white precipitate that does not dissolve, it is likely the Fm-S-S-Fm dimer.[1] Filter this out using a 0.22 µm syringe filter before extraction.
-
Extract: Add an equal volume of DCM (Dichloromethane) or Ethyl Acetate .
-
Agitate: Vortex vigorously for 30 seconds.
-
Separate: Centrifuge to separate layers. Fm-SH and its dimer will partition into the organic (bottom for DCM, top for EtOAc) layer.
-
Recover: Keep the aqueous layer. Repeat 2-3 times.
Module 3: Chromatographic Separation (HPLC)
Q: Fm-SH co-elutes with my peptide on RP-HPLC. How do I shift it?
A: Fm-SH is neutral and hydrophobic.[1] You can manipulate the peptide's retention time (via pH) or the Fm-SH state (via reduction) to separate them.
Strategy A: The "Reduction" Pre-treatment (Critical) Fm-SH equilibrates with its dimer Fm-S-S-Fm.[1] This creates broad, ghost peaks or doublets on HPLC.
-
Action: Treat your sample with TCEP (Tris(2-carboxyethyl)phosphine) at pH 4-5 prior to injection.[1]
-
Why TCEP? It reduces the dimer back to the monomer (Fm-SH), sharpening the impurity peak. Unlike DTT, TCEP is less likely to cause thioester exchange if you are working with peptide thioesters.
Strategy B: Column Heating
-
Action: Run the column at 50°C - 60°C .
-
Mechanism: Higher temperature reduces hydrophobic interaction strength.[1] Fm-SH (a small molecule) and the peptide (a macromolecule) have different enthalpies of adsorption; heating often changes their relative elution order.
Strategy C: The "Late Elution" Gradient Fm-SH is extremely hydrophobic (eluting >60% B in standard gradients).
-
Action: If your peptide is hydrophilic, end your gradient early (e.g., 5-40% B) and then institute a rapid wash step (95% B) . The Fm-SH will elute in the wash, completely separated from the peptide.
Visual Troubleshooting Workflow
The following diagram outlines the decision logic for removing Fm-SH based on peptide properties.
Caption: Decision matrix for Fm-SH removal. Blue/Green nodes indicate safe paths; Yellow indicates decision points.[1]
FAQ: Specialized Scenarios
Q: I am synthesizing a peptide thioester. Will TCEP damage it during the purification? A: Generally, no. TCEP is compatible with thioesters at acidic to neutral pH (pH 2–6). Avoid DTT or mercaptoethanol, as these free thiols can attack the thioester via transthioesterification, resulting in the loss of your C-terminal activation group.
Q: Can I use a scavenger resin? A: Yes, but with caution. If you have a crude mixture containing Fm-SH, you can dissolve it in DMF and pass it over a Trityl-Cl resin or 2-Chlorotrityl chloride resin .[1]
-
Mechanism:[1][3][4][5] The resin acts as a sponge for free thiols (Fm-SH binds to the trityl group).
-
Warning: This will also bind your peptide if it contains free Cysteine residues. This method is only safe for Cys-protected peptides or Cys-free sequences.[1]
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review covering Fmoc chemistry and byproducts).
-
Zheng, J.S., et al. (2013). Robust chemical synthesis of protein thioesters using Fmoc chemistry. Nature Protocols. (Details the handling of thioester precursors and purification).
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide. (Standard protocols for scavenger removal and ether precipitation).
-
PubChem. this compound Compound Summary. (Physical properties and solubility data).
Technical Support Hub: (9H-Fluoren-9-yl)methanethiol (Fm-SH) Coupling
[1]
Status: Operational Ticket ID: RAC-FM-SH-001 Subject: Minimizing Racemization During Fm-Thioester Synthesis Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Context
You are likely accessing this guide because you are synthesizing Fmoc-amino acid thioesters (Fmoc-AA-SFm) using (9H-Fluoren-9-yl)methanethiol (Fm-SH) . This is a critical intermediate for Native Chemical Ligation (NCL) or "safety-catch" linker strategies.[1]
The Core Problem:
Thioesterification is chemically distinct from standard amide coupling.[1] Thioesters are "activated" esters; the carbonyl carbon is highly electrophilic, which significantly lowers the pKa of the
The Solution: To minimize racemization, you must decouple the activation step from the base-mediated nucleophilic attack. This guide prioritizes low-base or base-free methodologies.[1]
Mechanism of Failure: Why Racemization Occurs
Understanding the enemy is the first step to defeating it. Racemization in this context is rarely random; it is mechanistically driven by your choice of base and coupling reagent.[1]
The "Danger Zone" Pathways
-
Direct Enolization: The base (B:) removes the acidic
-proton, creating a planar enolate.[1] Reprotonation occurs from either face, destroying chirality.[1] -
5(4H)-Oxazolone Formation: The activated carboxylate attacks the amide backbone.[1] The resulting oxazolone ring is highly susceptible to base-catalyzed racemization before the thiol can attack.
Figure 1: The Oxazolone pathway is the primary driver of racemization in activated ester coupling. Excess base accelerates the transition to the achiral enol form.
Troubleshooting & Optimization Logic
Use this decision matrix to diagnose your current protocol failures.
| Symptom | Probable Cause | Corrective Action |
| High Racemization (>5% D-isomer) | Base too strong/excessive. Using DIEA (pKa ~10.[1]5) with slow-reacting bulky thiols.[1] | Switch to Collidine (pKa ~7.[1]4) or N-Methylmorpholine (NMM) .[1][2] Best: Use Li-FmS salt (Method B).[1] |
| Low Yield | Steric Hindrance. Fm-SH is extremely bulky.[1] The nucleophile cannot reach the activated center. | Switch coupling reagent to DIC/Oxyma . Increase reaction time but lower temperature (0°C). |
| Cys/His Epimerization | Side-chain catalysis. His imidazole acts as an internal base; Cys is naturally prone to racemization.[1] | Mandatory: Use Protocol B (Base-Free Lithium Salt).[1] Do not use HATU. |
| Precipitate in Reaction | Low Solubility. Fm-SH is hydrophobic.[1] | Ensure solvent is DCM/DMF (1:1) .[1] Pure DMF may be too polar and promote charge separation (racemization).[1] |
Validated Protocols
Method A: The "Golden Standard" (DIC/Oxyma)
Best for: General amino acids (Ala, Leu, Phe, Val) where extreme steric hindrance is not the primary concern.
Why this works: DIC/Oxyma generates an unstable active ester that reacts rapidly with the thiol but is less prone to oxazolone formation than uronium salts (HATU/HBTU). The acidity of Oxyma (pKa 4.[1]6) suppresses base-catalyzed enolization.[1]
-
Dissolution: Dissolve Fmoc-AA-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1, minimal volume).
-
Activation: Cool to 0°C. Add DIC (1.0 equiv). Stir for 2–3 minutes.
-
Thiol Addition: Add This compound (Fm-SH) (1.2 equiv).[1]
-
Base Addition (Crucial Step): Add N-Methylmorpholine (NMM) (0.1 equiv).[1]
-
Note: Only a catalytic amount of base is needed to initiate the thiol attack.[1] Do NOT use 2.0+ equivalents of DIEA.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove NMM), NaHCO3, and Brine.
Method B: The "Base-Free" Lithium Thiolate Method (Advanced)
Best for: Cysteine, Histidine, and ultra-high purity requirements.
Why this works: By pre-forming the lithium salt of the thiol, you eliminate the need for free amine bases (like DIEA) entirely. Without free base in the solution, the
Step 1: Generate Li-FmS (Lithium Thiolate) [1]
-
Dissolve Fm-SH (1.0 equiv) in dry THF.[1]
-
Add LiOtBu (Lithium tert-butoxide) (1.0 equiv) at 0°C.[1]
-
Evaporate solvent to obtain the dry Li-FmS salt (or use the solution directly if concentration is known).
Step 2: Coupling
-
Dissolve Fmoc-AA-OH (1.0 equiv) in DCM.[1]
-
Add DIC (1.0 equiv) and HOAt (1.0 equiv).[1] Stir 5 mins at 0°C to form the active ester.
-
Add the pre-formed Li-FmS (1.1 equiv).[1]
-
Stir at 0°C -> RT.
-
Result: The lithium coordinates with the active ester oxygen, facilitating attack without basic conditions.
Frequently Asked Questions (FAQs)
Q: Can I use PyBOP for this coupling? A: PyBOP requires a base (DIEA) to function.[1] While effective for amide bonds, the presence of DIEA with a slow nucleophile (Fm-SH) is a recipe for racemization. If you must use PyBOP, keep the temperature at -10°C and use TMP (2,4,6-trimethylpyridine) instead of DIEA.
Q: Why is this compound so slow to react?
A: The fluorenyl group is massive.[1] It creates a "steric wall" around the sulfur.[1] This slows down the nucleophilic attack (
Q: My product shows two peaks on HPLC with the same Mass. Is this racemization? A: Yes, almost certainly. These are diastereomers (L-Fm-AA-SFm and D-Fm-AA-SFm).[1] They usually separate well on C18 columns.[1] You can quantify the % racemization by integrating these peaks.
Q: Can I use Fmoc-Cl directly with the thiol? A: No. Fmoc-Cl reacts with amines.[1][3][4] If you react Fmoc-Cl with a thiol, you get a thiocarbonate, not a thioester attached to an amino acid.[1]
References
-
BenchChem. (2025).[1][4][5] Strategies to Prevent Racemization During Peptide Synthesis.[1][5][6][7] Technical Support Center.[1] Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][2][3][4][6] Chemical Reviews, 109(6), 2455-2504.[1] (Authoritative review on protecting group stability and racemization).
-
Han, S.Y., & Kim, Y.A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron, 60(11), 2447-2467.[1] (Comparison of HATU vs DIC/Oxyma racemization rates).
-
Mojo, L., et al. (2011).[1] Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation.[1] Journal of the American Chemical Society, 133(29), 11080-11083. Link
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing (9H-Fluoren-9-yl)methanethiol Substitution Reactions
Welcome to the technical support center for optimizing substitution reactions involving (9H-Fluoren-9-yl)methanethiol (Fm-SH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and yield of your experiments. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when using this compound as a nucleophile in substitution reactions, such as S-alkylations.
Question 1: My reaction yield is disappointingly low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low conversion in S-alkylation reactions with this compound is a common issue, often stemming from the steric bulk of the fluorenyl group, which impedes the approach of the thiol nucleophile to the electrophilic center. Temperature plays a crucial role in overcoming this energy barrier.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy, especially when dealing with sterically hindered reactants.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Reactions that are sluggish at room temperature may proceed efficiently at elevated temperatures, such as refluxing in a suitable solvent like acetonitrile.[1] For instance, some S-alkylation reactions are effectively carried out under reflux conditions to drive the reaction to completion.[1]
-
-
Improper Base Selection or Concentration: The generation of the thiolate anion is critical for initiating the nucleophilic attack. The choice and amount of base can significantly impact the reaction rate.
-
Solution: Ensure you are using an appropriate base to deprotonate the thiol. Common bases for generating thiolates include non-nucleophilic organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases like potassium carbonate.[1] The pKa of the thiol and the strength of the base should be considered. If the reaction is slow, a stronger base might be necessary.
-
-
Sub-optimal Solvent Choice: The solvent polarity can influence the reaction kinetics.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free.[2] Experiment with different solvents to find the optimal medium for your specific substrate.
-
-
Thiol Oxidation: Thiols are susceptible to oxidation to disulfides, especially at higher temperatures in the presence of oxygen. This depletes the active nucleophile from the reaction mixture.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Experimental Workflow for Temperature Optimization:
Below is a generalized workflow for optimizing the reaction temperature for the S-alkylation of this compound.
Caption: Workflow for optimizing temperature in Fm-SH substitution reactions.
Question 2: I'm observing the formation of significant side products. How does temperature contribute to this, and what can I do to improve selectivity?
Answer:
The formation of side products is often a temperature-dependent issue. While higher temperatures can increase the rate of the desired substitution reaction, they can also accelerate competing pathways.
Common Side Reactions and Temperature Effects:
-
Elimination (E2) vs. Substitution (SN2): When using alkyl halide electrophiles, particularly secondary ones, the basic conditions required for thiolate formation can also promote E2 elimination, leading to the formation of an alkene byproduct.
-
Temperature Influence: Higher temperatures generally favor elimination over substitution.[4]
-
Solution: If elimination is a significant problem, try lowering the reaction temperature. This will slow down both reactions, but typically disfavors the elimination pathway to a greater extent.[4] Additionally, using a less sterically hindered base can help.
-
-
Retro-Michael Addition: For thiol-Michael additions, the reaction can be reversible at elevated temperatures. The adduct can break down back into the starting thiol and Michael acceptor.
-
Decomposition of Reactants or Products: The fluorene moiety is generally thermally stable, but at very high temperatures, decomposition can occur.[8][9]
-
Temperature Influence: Excessive heat can lead to the degradation of your starting materials or the desired product.
-
Solution: Avoid unnecessarily high temperatures. Determine the lowest effective temperature for your reaction through systematic optimization as outlined in the workflow above.
-
| Temperature Effect | SN2 Substitution | E2 Elimination | Retro-Michael |
| Low Temperature | Slower rate, favored over elimination | Disfavored | Adduct is more stable |
| High Temperature | Faster rate | Favored over substitution | Reversibility increases |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the S-alkylation of this compound?
A1: The S-alkylation of this compound typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
-
Deprotonation: A base removes the acidic proton from the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the substrate (e.g., an alkyl halide), displacing the leaving group in a single, concerted step.
Q2: How does the steric hindrance of the fluorenyl group affect the optimal reaction temperature?
A2: The bulky 9H-fluorenyl group presents significant steric hindrance around the nucleophilic sulfur atom. This steric bulk increases the activation energy of the SN2 transition state, slowing down the reaction. Consequently, a higher reaction temperature is often required to provide sufficient kinetic energy for the reacting molecules to overcome this steric barrier, compared to reactions with less hindered thiols.[3]
Q3: Can this compound participate in Michael additions? How does temperature play a role?
A3: Yes, as a thiol, it can participate in thia-Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. Temperature is a critical parameter in these reactions. While elevated temperatures can increase the initial rate of addition, they can also promote the reverse (retro-Michael) reaction, where the adduct reverts to the starting materials.[5][10] Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and preventing product dissociation.
Q4: Are there any specific safety considerations when heating reactions with this compound?
A4: this compound, like other thiols, can be malodorous. It is recommended to handle this compound in a well-ventilated fume hood. When heating, ensure the reaction is performed in a closed system with a condenser to prevent the release of volatile compounds. Standard laboratory safety practices for handling flammable solvents at elevated temperatures should be strictly followed.
References
-
Bowman, C. N., & Kloxin, C. J. (2018). Assessment of TEMPO as a thermally activatable base generator and its use in initiation of thermally-triggered thiol-Michael addition polymerizations. Polymer Chemistry. [Link]
- Anonymous. (2025). THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: IV. THIOL ADDUCTS. No source provided.
-
Berg, D. J., & McBride, M. K. (2016). Dynamic Thiol–Michael Chemistry for Thermoresponsive Rehealable and Malleable Networks. Macromolecules. [Link]
-
Anonymous. (2022). Thia-Michael Reaction. MDPI. [Link]
-
Anonymous. (2025). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. ResearchGate. [Link]
-
Kovács, P., & Timári, I. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., & Ge, Y. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. [Link]
-
Kunz, H., & Rohr, K. (2016). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Books. [Link]
-
Chen, B., & Yuan, X. (2019). Reactions of 9H‐fluorene and phenylmethanethiol. ResearchGate. [Link]
-
Anonymous. (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC. [Link]
-
Anonymous. (n.d.). Nucleophilic Substitution Reactions. No source provided. [Link]
-
Packer, M. H., & Hunt, C. (2014). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. PubMed. [Link]
-
Anonymous. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Schmidt, T. L., & Berwanger, M. R. (2025). S-Alkyl-Phosphorothioate Modifications Reduce Thermal and Structural Stability of DNA Duplexes. bioRxiv. [Link]
-
Yamanoi, Y., & Nishihara, H. (2016). Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes. No source provided. [Link]
-
Wang, Y., & Li, F. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. PMC. [Link]
-
Titinchi, S. J. J., & Kamounah, F. S. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University. [Link]
-
Anonymous. (n.d.). Chapter 4: Nucleophilic Substitution Part II. OCLUE. [Link]
-
Anonymous. (2021). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? Reddit. [Link]
-
Kumar, P., & Kumar, R. (2016). Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
-
Kumar, A., & Singh, A. K. (2022). Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. Catalysis Science & Technology. [Link]
-
Lei, X., & Thomaidi, M. (2021). Fluorene-Based Multicomponent Reactions. University of Groningen. [Link]
-
Wang, Y., & Li, F. (2019). t -BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. ResearchGate. [Link]
-
Khan, M. S., & Al-Suti, M. K. (2016). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. PMC. [Link]
-
Moghaddam, F. M., & Ghaffarzadeh, M. (2016). KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols. ResearchGate. [Link]
-
Anonymous. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Anonymous. (n.d.). Product Class 5: Alkanethiols. No source provided. [Link]
-
Yamanoi, Y., & Nishihara, H. (2025). Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes. No source provided. [Link]
-
Anonymous. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals. [Link]
-
Anonymous. (n.d.). Sulfide synthesis by S-alkylation or 1,4-addition. Organic Chemistry Portal. [Link]
-
Anonymous. (n.d.). Cas 19552-08-0,9H-fluorene-9-thiol. LookChem. [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric [alpha]-Chlorination of Aldehydes and Termi. Macmillan Group. [Link]
-
Anonymous. (n.d.). Journal of Materials Science and Applied Energy. ThaiJo. [Link]
-
Anonymous. (2023). Improvement of selectivity/yield of Alkylation. Reddit. [Link]
-
Kleinjan, W. E., & de Keizer, A. (2006). Reactions between methanethiol and biologically produced sulfur particles. PubMed. [Link]
-
Anonymous. (n.d.). Alkylation. gChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes [mdpi.com]
- 9. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 10. encyclopedia.pub [encyclopedia.pub]
handling hygroscopic nature of (9H-Fluoren-9-yl)methanethiol
Technical Support Center: (9H-Fluoren-9-yl)methanethiol Handling Guide
Subject: Stabilization, Handling, and Recovery of Hygroscopic this compound Document ID: TS-FMOC-SH-001 Applicable Compounds: this compound (CAS: 19420-27-0 / 154536-39-9) Target Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Teams
Technical Snapshot & The Core Problem
This compound (often abbreviated as Fmoc-SH ) is a hydrophobic thiol used primarily as a precursor for Fmoc-protection reagents or in surface chemistry. While the Fmoc group is generally stable in acid, the thiol moiety (-SH) is the critical point of failure.
The "Hygroscopic" Misconception: Users often report this compound as "hygroscopic." While it does absorb atmospheric moisture, the water itself is not the primary contaminant—it is the catalyst . Water absorption creates a localized aqueous environment that, combined with atmospheric oxygen, rapidly accelerates the oxidation of the thiol into its disulfide dimer, Bis((9H-fluoren-9-yl)methyl)disulfide .
Physical Indicators of Degradation:
| Status | Physical Appearance | Chemical State |
|---|---|---|
| Optimal | White to off-white crystalline powder | >98% Free Thiol (-SH) |
| Compromised | Clumped, sticky aggregates (hard to weigh) | Partial Oxidation (<90% -SH) |
| Degraded | Yellowish crust or oily solid | Significant Disulfide Formation |
The Degradation Mechanism
To handle this compound effectively, you must understand the enemy. Moisture facilitates the deprotonation of the thiol, making it a better nucleophile for coupling with other thiols.
Figure 1: The moisture-mediated oxidation pathway. Water lowers the energy barrier for the thiol to dimerize into the disulfide, rendering it inactive for single-point modification.
Module 1: Storage & Preservation (The "Argon Sandwich")
Objective: Prevent the initial absorption of water.[1]
The Protocol:
-
Primary Container: Never store Fmoc-SH in a simple screw-cap vial for long periods. Use a vial with a PTFE-lined septum .
-
The Inert Blanket: After every use, you must backfill the headspace with dry Argon or Nitrogen. Argon is heavier than air and is preferred as it "blankets" the solid.
-
Secondary Containment: Place the primary vial inside a desiccator containing active desiccant (e.g., Drierite with indicator).
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of oxidation, but warning : You must allow the vial to warm to room temperature before opening it. Opening a cold vial in humid lab air causes immediate condensation (hygroscopic shock).
Module 2: Handling & Weighing Strategy
Issue: Static electricity often plagues dry powders, while humidity degrades them. Solution: The "Anti-Static Inert Transfer" method.
Step-by-Step Guide:
-
Equilibration: Remove vial from the fridge 30 minutes prior to use. Keep it sealed.
-
Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and the weighing boat. Dry Fmoc-SH is prone to "flying" due to static charge.
-
The "Dump and Sweep" (Minimizing Exposure):
-
Do not keep the stock bottle open while watching the balance stabilize.
-
Tare your weighing vessel.
-
Open stock bottle
Extract estimated amount Close stock bottle immediately. -
Weigh the aliquot. If you need more, repeat. Never leave the lid off.
-
-
Solvation: Dissolve immediately. Do not leave the solid sitting in the weigh boat. Use degassed solvents (DCM or DMF purged with Nitrogen) to prevent dissolved oxygen from attacking the thiol in solution.
Module 3: Quality Control (Is my Thiol Dead?)
Before committing valuable starting material to a reaction, validate the Fmoc-SH quality.
Method A: The Modified Ellman’s Test (Quantitative) Standard Ellman's reagents are water-based; Fmoc-SH is hydrophobic. Use this modified protocol.
-
Buffer: Prepare 0.1 M Phosphate buffer (pH 8.0) containing 1 mM EDTA.
-
Solvent: Methanol or DMF (to solubilize Fmoc-SH).
-
Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL buffer.
-
Assay:
-
Dissolve a small amount of Fmoc-SH in DMF.
-
Mix 50 µL sample + 900 µL Buffer + 50 µL DTNB solution.
-
Incubate 15 mins at room temp.
-
Result: Intense Yellow color (412 nm absorbance) indicates free thiols.[2] Clear/Pale yellow indicates oxidation (Disulfide).
-
Method B: TLC (Qualitative)
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm).
-
Interpretation: The disulfide dimer is significantly more non-polar than the thiol. It will have a higher Rf value (travels further up the plate) than the free thiol.
Module 4: Troubleshooting & Recovery (The "Lazarus" Protocol)
If your Fmoc-SH has clumped or oxidized, you do not need to discard it. You can chemically reduce the disulfide bond back to the free thiol.
Why TCEP? Unlike DTT or BME, TCEP (Tris(2-carboxyethyl)phosphine) is odorless, stable, and irreversible. It does not require removal before many subsequent reactions (e.g., alkylations).
Recovery Protocol:
-
Dissolve: Dissolve the degraded Fmoc-SH in a mixture of DMF/Water (9:1).
-
Add Reductant: Add 1.2 equivalents of TCEP·HCl .
-
Reaction: Stir for 1–2 hours at room temperature.
-
Extraction (Purification):
-
Dilute with Ethyl Acetate.
-
Wash 3x with water (to remove TCEP and TCEP-oxide).
-
Dry organic layer over MgSO₄.
-
Concentrate in vacuo.
-
-
Result: Re-purified, active Fmoc-SH.
Figure 2: The chemical recovery workflow using TCEP to restore oxidized disulfide dimers back to active monomers.
Frequently Asked Questions (FAQ)
Q: Can I use DTT instead of TCEP for recovery? A: Yes, but DTT is a thiol itself. If your next step involves a reaction sensitive to nucleophiles (like a maleimide coupling), residual DTT will compete with your Fmoc-SH, ruining the yield. TCEP is non-nucleophilic toward maleimides and is safer to leave in trace amounts.
Q: The SDS says "Stench." How do I clean the glassware? A: Do not just wash with soap. Submerge all glassware in a 10% Bleach (Sodium Hypochlorite) bath for 1 hour. The bleach oxidizes the residual thiol (smelly) to a sulfonate (odorless) before washing.
Q: My Fmoc-SH is a sticky gum. Is it ruined? A: Not necessarily. This "gum" texture is classic hygroscopic behavior. Perform a TLC check (Module 3). If it shows mostly free thiol (lower Rf), you can dry it under high vacuum with P₂O₅ to remove the water. If it shows high Rf (dimer), perform the Recovery Protocol (Module 4).
Q: Why not just store it in a glovebox? A: A glovebox is the Gold Standard. If you have one, use it. However, most peptide labs do not have gloveboxes. The "Argon Sandwich" method (Module 1) is the field-proven alternative for standard laboratory environments.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 9-Fluorenylmethanethiol.
-
Ellman, G. L. (1959).[3] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (Basis for Thiol Quantification).[3][4][5]
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry, 56(8), 2648-2650. (Basis for TCEP Recovery Protocol).
-
BenchChem. (2025). Navigating the Challenges of Hygroscopic Compounds in Research. (General Handling of Hygroscopic Solids).
Sources
Technical Support Center: Scaling Synthesis with (9H-Fluoren-9-yl)methanethiol
This guide serves as a specialized Technical Support Center for researchers scaling up synthesis involving (9H-Fluoren-9-yl)methanethiol (commonly abbreviated as Fm-SH ).
Unlike the ubiquitous Fmoc-Cl used for amine protection, Fm-SH is a specialized reagent primarily used to generate peptide thioesters and thioacids via Fmoc-chemistry protocols. Its unique value lies in its "safety-catch" mechanism: the fluorenylmethyl group is stable to acid (TFA) but labile to secondary bases (piperidine), allowing for the controlled release of thioacids for Native Chemical Ligation (NCL) or cyclization.
Section 1: Reagent Handling & Preparation (The "Pre-Synthesis" Phase)
Context: The primary failure mode in scaling up with Fm-SH is the quality of the starting material. Fm-SH is highly prone to oxidative dimerization, forming the insoluble disulfide (Fm-S-S-Fm) , which is inert in coupling reactions and complicates purification.
Troubleshooting Guide: Reagent Purity
Q: My Fm-SH reagent appears as a yellow/cloudy solid rather than a white crystalline powder. Can I use it? A: No. Yellowing or cloudiness typically indicates significant oxidation to the disulfide dimer (9H-fluoren-9-ylmethyl disulfide).
-
Impact: The dimer is non-nucleophilic. Using it will result in poor coupling yields and difficult downstream purification.
-
Protocol (Purification): You must recrystallize before scale-up.
-
Dissolve the crude Fm-SH in a minimal amount of hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) .
-
If insoluble particles remain (likely the disulfide), filter the hot solution rapidly.
-
Allow to cool slowly to 4°C. Fm-SH crystallizes as white needles; the disulfide often remains in the mother liquor or precipitates as an amorphous solid distinct from the thiol.
-
Validation: Check purity via HPLC or TLC (Fm-SH and Fm-S-S-Fm have distinct R_f values; Fm-SH is more polar).
-
Q: How do I prevent the "rotten cabbage" smell from contaminating the entire facility during scale-up? A: Fm-SH is a potent volatile sulfur compound (VSC). Standard fume hoods are often insufficient for multi-gram scale-up.
-
Engineering Control: All rotary evaporator vents and reaction vessel outlets must be connected to a Bleach Scrubber .
-
Scrubber Recipe: 10-15% Sodium Hypochlorite (commercial bleach) solution. The hypochlorite rapidly oxidizes the thiol to the odorless sulfonate/sulfonic acid.
-
Glassware: Rinse all glassware with a dilute bleach solution inside the hood before removing it for washing.
Section 2: Synthesis Strategies (The "Execution" Phase)
Context: The most common application of Fm-SH is the synthesis of Fm-thioesters (Amino Acid-CO-S-Fm). These are stable to TFA (acid cleavage) but release the Thioacid (Amino Acid-CO-SH) upon treatment with Piperidine.
Workflow Visualization: The Fm-Thioacid Pathway
Figure 1: The "Safety-Catch" pathway for generating peptide thioacids using Fm-SH. The Fm-thioester intermediate is stable until the specific piperidine trigger is applied.
Protocol: Large-Scale Fm-Thioester Formation
Q: Direct coupling of Fm-SH to amino acids is slow. How do I accelerate this for >10g batches? A: Fm-SH is a bulky nucleophile (due to the fluorenyl ring). Standard carbodiimide (DCC/DIC) couplings are often too slow, leading to racemization.
-
Recommended Strategy: Use the Mixed Anhydride Method or Pre-formed Active Esters .
-
Method: React the Fmoc-Amino Acid with Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C to form the mixed anhydride.
-
Addition: Add Fm-SH (1.1 equiv) to this cold mixture.
-
Why: The mixed anhydride is highly reactive, overcoming the steric hindrance of the Fm-thiol.
-
-
Alternative: Use HATU/DIEA activation, but ensure the reaction time is minimized (<1 hour) to prevent epimerization of the amino acid alpha-carbon.
Q: I am seeing "double incorporation" or oligomers during the reaction. What is happening? A: This is likely Aminolysis of the Thioester .
-
Mechanism: If your starting Fmoc-amino acid contains any free amine impurities, or if you accidentally deprotect the Fmoc group (base contamination), the amine will attack the newly formed Fm-thioester, forming a peptide bond (dimer) instead of the desired thioester.
-
Prevention: Ensure the reaction pH remains strictly neutral or slightly acidic (pH 5-6). Avoid excess tertiary amine bases (DIEA/TEA) if possible; use NMM which is less basic.
Section 3: Downstream Processing & Cleavage
Troubleshooting Guide: Thioacid Release
Q: When treating the Fm-thioester with piperidine, my yield of Thioacid is low. Where did it go? A: Thioacids are unstable and prone to Hydrolysis or Oxidation immediately upon release.
-
Issue 1: Hydrolysis. If your piperidine/DMF contains water, the thioacid (R-COSH) will hydrolyze to the carboxylic acid (R-COOH).
-
Fix: Use anhydrous DMF and fresh Piperidine.
-
-
Issue 2: Oxidation. The released thioacid can form diacyl disulfides (R-COS-SOC-R).
-
Fix: Perform the cleavage under an Argon blanket. Add a reducing agent like TCEP or DTT to the cleavage cocktail if the downstream application allows.
-
Q: How do I remove the Dibenzofulvene (DBF) byproduct on a large scale? A: The cleavage of the Fm group generates DBF, which can polymerize or form adducts.
-
Scale-Up Solution: Unlike analytical scale (where ether precipitation works), on a large scale, DBF can be trapped.
-
Scavenger: Add a large excess of a highly reactive thiol (e.g., 3-mercaptopropionic acid ) or a solid-phase thiol scavenger during the piperidine step. The DBF will react with the scavenger via Michael addition, preventing it from contaminating your thioacid product.
Summary of Critical Parameters
| Parameter | Specification for Scale-Up | Reason |
| Reagent Purity | >98% Thiol (Free of Disulfide) | Disulfide is inert; lowers effective concentration. |
| Solvent | Anhydrous DMF or DCM | Moisture hydrolyzes the resulting thioesters. |
| Activation | Mixed Anhydride (IBCF) or HATU | Overcomes steric bulk of Fluorenyl group. |
| Atmosphere | Argon / Nitrogen | Prevents oxidation of Fm-SH to Fm-S-S-Fm. |
| Waste Disposal | Bleach Quench (10%) | Neutralizes extreme odor and toxicity of VSCs. |
References
-
Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Springer Nature Experiments. [Link]
-
Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker. National Institutes of Health (PMC). [Link]
-
Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. PubMed. [Link]
-
A catalytic one-step synthesis of peptide thioacids. Chemical Communications (RSC). [Link]
Validation & Comparative
Technical Deep Dive: Mass Spectrometry Characterization of Fmoc-Thioesters
Executive Summary
Fmoc-thioesters are the linchpin of modern protein semi-synthesis, serving as the electrophilic partners in Native Chemical Ligation (NCL). Unlike standard peptides, these compounds possess a dual-susceptibility: the N-terminal Fmoc group is base-labile, while the C-terminal thioester is susceptible to hydrolysis and transthioesterification.
This guide provides a rigorous technical comparison of mass spectrometry (MS) strategies for characterizing these labile intermediates. It moves beyond basic "molecular weight confirmation" to address the specific fragmentation pathways, ionization artifacts, and stability profiles that define high-fidelity analysis.
Part 1: Technical Comparison of MS Methodologies
The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) is not merely about availability; it dictates the integrity of the thioester bond during analysis.
Comparative Analysis: ESI-MS vs. MALDI-TOF
The following table contrasts the performance of these two dominant ionization techniques specifically for Fmoc-thioester analysis.
| Feature | ESI-MS (Electrospray Ionization) | MALDI-TOF (Matrix-Assisted Laser Desorption) |
| Ionization Mechanism | Soft ionization from liquid phase; produces multiply charged ions | Soft ionization via laser desorption; predominantly singly charged ions |
| Thioester Stability | High. Acidic mobile phases (0.1% FA) stabilize the thioester bond during flight. | Moderate to Low. High laser energy can induce in-source decay (ISD), leading to premature thioester cleavage. |
| Fmoc Stability | High. Fmoc remains intact provided the source temperature is <350°C. | Variable. Acidic matrices (e.g., CHCA) are safe, but laser energy can trigger radical-induced Fmoc loss. |
| Sensitivity | Femtomole range; enhanced by LC pre-concentration. | Picomole range; generally lower sensitivity for hydrophobic Fmoc-peptides. |
| Coupling | Seamless online LC-MS coupling allows separation of hydrolyzed byproducts. | Offline spotting required; cannot easily separate hydrolysis impurities in real-time. |
| Best Use Case | Quantitative purity analysis and sequencing via MS/MS. | Rapid "spot-check" of crude synthesis products. |
Critical Insight: The "In-Source" Degradation Artifact
A common pitfall in ESI-MS of Fmoc-thioesters is the observation of a peak corresponding to the free amine
-
Reality: This is often an in-source fragmentation (ISF) artifact where the Fmoc group is cleaved thermally in the ESI source.
-
Validation: Lower the declustering potential (or cone voltage) and source temperature. If the "impurity" ratio decreases, it is an artifact, not a chemical reality.
Part 2: Structural Stability – Alkyl vs. Aryl Thioesters
The leaving group of the thioester dictates its reactivity in NCL, but also its stability during MS analysis.
-
Alkyl Thioesters (e.g., Ethyl, Mercaptopropionic acid):
-
MS Behavior: Highly stable. They rarely undergo spontaneous hydrolysis in the LC-MS mobile phase (typically Water/Acetonitrile + 0.1% Formic Acid).
-
Fragmentation: In MS/MS, they show a characteristic neutral loss of the thiol (e.g.,
Da for ethanethiol).
-
-
Aryl Thioesters (e.g., Thiophenol, 4-Mercaptophenylacetic acid - MPAA):
-
MS Behavior: High energy. These are "active esters" and are prone to hydrolysis if the LC-MS solvents are not strictly anhydrous or if the pH drifts above 6.0.
-
Fragmentation: They ionize efficiently but fragment easily. The loss of the aryl thiol is often the base peak in MS/MS spectra.
-
Part 3: Fragmentation Mechanics & Signaling Pathways
Understanding the specific fragmentation pathways of Fmoc-thioesters allows for definitive structural confirmation. The Fmoc group and the thioester moiety introduce unique dissociation channels that compete with standard peptide backbone cleavage (
Diagram: Fmoc-Thioester Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways in Collision-Induced Dissociation (CID).
Caption: Competitive fragmentation pathways in CID MS/MS of Fmoc-thioesters. Pathway A (thiol loss) is diagnostic for thioester integrity.
Part 4: Optimized Experimental Protocol
This protocol is designed to minimize "false positives" of degradation and ensure high-fidelity characterization.
Workflow: LC-MS Characterization of Fmoc-Thioesters
Reagents:
-
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
-
Note: Do NOT use Trifluoroacetic acid (TFA) if high sensitivity is required, as it suppresses ionization. However, for Fmoc-thioesters, Formic Acid is preferred to maintain a pH ~2.5, preventing hydrolysis.
Protocol Steps:
-
Sample Preparation:
-
Dissolve the lyophilized Fmoc-thioester in 50% Acetonitrile/Water.
-
Crucial: Add 1% Formic Acid immediately to the sample vial. This "quenches" any trace basicity from glass surfaces or residual buffers.
-
Final concentration: 0.1 mg/mL.
-
-
LC Separation (UPLC/HPLC):
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Gradient: 5% B to 95% B over 5 minutes (Fast gradient minimizes on-column hydrolysis).
-
Temperature: Maintain column at 25°C . Avoid 40-60°C, which accelerates thioester hydrolysis.
-
-
MS Acquisition:
-
Mode: Positive ESI (
). -
Scan Range: m/z 300 – 2000.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source Fmoc cleavage).
-
Desolvation Temp: 300°C.
-
-
-
Data Analysis (Self-Validation):
-
Check 1: Extract Ion Chromatogram (EIC) for the target mass
. -
Check 2: Look for
(Fmoc loss) and (Hydrolysis product). -
Decision Rule: If the hydrolysis peak elutes at a different retention time than the main peak, the sample is degraded. If the "degraded" mass co-elutes exactly with the main peak, it is an in-source artifact.
-
Diagram: Analytical Workflow
Caption: Optimized LC-MS workflow ensuring acidic conditions to preserve the labile thioester bond.
References
-
Raz, R., & Rademann, J. (2011). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. Organic Letters. [Link]
-
Buré, C., et al. (2005).[1] Collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry. [Link]
-
Camarero, J. A., & Mitchell, A. R. (2005). Synthesis of proteins by native chemical ligation using Fmoc-based chemistry. Protein & Peptide Letters. [Link]
-
Ramesh, M., et al. (2011).[2] Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. [Link]
Sources
- 1. Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
validating thioester formation with (9H-Fluoren-9-yl)methanethiol using TLC
Title: Validating Thioester Formation with (9H-Fluoren-9-yl)methanethiol (Fm-SH) via TLC: A Comparative Technical Guide
Executive Summary
The formation of thioesters is a cornerstone reaction in Native Chemical Ligation (NCL), dynamic combinatorial chemistry, and peptide synthesis. While alkyl thiols (e.g., ethanethiol) and benzyl mercaptan are traditional reagents, This compound (Fm-SH) offers a distinct analytical advantage: it acts as a "self-indicating" tag due to the high molar absorptivity of the fluorenyl chromophore (
This guide details the protocol for synthesizing and validating Fm-thioesters using Thin Layer Chromatography (TLC). Unlike standard alkyl thioesters which are invisible to UV and require destructive staining, Fm-thioesters allow for non-destructive UV monitoring and specific chemical validation using the base-lability of the fluorenyl group.
Mechanism & Rationale
The choice of Fm-SH over alternative thiols is driven by detection sensitivity and orthogonal validation capabilities.
Comparative Analysis of Thiol Reagents
| Feature | This compound (Fm-SH) | Benzyl Mercaptan (BnSH) | Alkyl Thiols (e.g., EtSH) |
| UV Visualization | Excellent (Strong UV | Good (UV | None (Requires stains) |
| TLC Staining | UV, Iodine, KMnO | UV, Iodine, KMnO | KMnO |
| Ellman's Test | Positive (Yellow) | Positive (Yellow) | Positive (Yellow) |
| Thioester Stability | Base-Labile (Cleaves with Piperidine) | Stable to Piperidine | Stable to Piperidine |
| Polarity (Rf) | High (Lipophilic) | Medium | Variable |
| Odor | Low (Solid/Powder) | High (Stench) | High (Volatile Stench) |
Key Mechanistic Insight:
The Fm-group is not just a chromophore; it is a semi-permanent protecting group. The proton at the 9-position of the fluorenyl ring is acidic (
Experimental Protocol
Reagents & Materials
-
Substrate: Carboxylic Acid (
, 1.0 equiv) -
Thiol: this compound (Fm-SH, 1.1 equiv)
-
Coupling Agent: EDC
HCl (1.2 equiv) or DCC (1.1 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
TLC System: Silica Gel 60 F
plates; Mobile phase: Hexanes:Ethyl Acetate (Start with 4:1).
Step-by-Step Synthesis & Monitoring
-
Activation: Dissolve
in DCM (0.1 M). Add EDC HCl and DMAP. Stir for 5 minutes at 0°C. -
Thiol Addition: Add Fm-SH. The reaction is typically heterogeneous initially if Fm-SH is solid, becoming clear as the thioester forms.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Sampling:
-
Take a 5
L aliquot. -
Dilute with 50
L DCM. -
Critical: Prepare a reference standard of Fm-SH (1 mg/mL in DCM).
-
TLC Validation System
This section describes how to distinguish the product from reactants and the common disulfide impurity (
The "Triangulation" Method
To validate the thioester, you must run three lanes and apply two visualization methods.
-
Lane A: Co-spot (Reaction Mix + Fm-SH Reference)
-
Lane B: Reaction Mixture
-
Lane C: Fm-SH Reference
Development: Run in Hexanes:EtOAc (4:1).
Visualization Logic
-
UV Check (254 nm):
-
Fm-SH (Ref): Strong dark spot at high Rf (e.g., 0.8).
-
Product (
): Strong dark spot at medium-high Rf (e.g., 0.5–0.6). It will be more polar than the thiol due to the carbonyl group but less polar than the starting acid. -
Impurity (
): Very high Rf (0.85–0.9), often higher than the free thiol.
-
-
Ellman's Stain (The Discriminator):
-
Preparation: Dissolve 10 mg DTNB (Ellman's Reagent) in 10 mL 1:1 Ethanol:Phosphate Buffer (pH 8).
-
Action: Dip the plate or spray heavily.[1]
-
Result:
-
Fm-SH: Turns Bright Yellow immediately (Free thiol reacts with DTNB).
-
Thioester: Remains Colorless (Thioester bond is stable to DTNB).
-
Disulfide: Remains Colorless .
-
-
-
Differentiation (Thioester vs. Disulfide):
-
If you have a UV-active spot that is Ellman-negative, it could be the product or the disulfide.
-
Distinction: The Thioester is significantly more polar (lower Rf) than the disulfide.
-
Confirmation: Spray a fresh plate with 20% Piperidine in DMF , heat gently, then check UV. The Fm-thioester spot will smear or shift (formation of dibenzofulvene-piperidine adduct), while the disulfide is generally more robust under mild TLC heating conditions [2].
-
Visualization & Logic Flows
Figure 1: Reaction Scheme
Caption: Synthesis of Fm-Thioester via carbodiimide coupling. Note the potential for oxidative dimerization of Fm-SH to disulfide.
Figure 2: TLC Decision Tree
Caption: Logic flow for validating Fm-thioester formation. The combination of UV activity and negative Ellman's test is the primary indicator.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Spot is UV+, Ellman+ (Yellow) | Incomplete reaction; Free Fm-SH remains. | Add more coupling agent; extend reaction time. |
| Spot is UV+, Ellman-, High Rf | Disulfide formation (Oxidation). | Degas solvents with Argon; add TCEP (phosphine) to reduce disulfide back to thiol (Note: TCEP may reduce thioesters slowly, use with care). |
| No Product Spot | Hydrolysis or failed activation. | Ensure anhydrous conditions.[1] Water hydrolyzes thioesters rapidly. |
| Streaking on TLC | Acidic silica degradation. | Add 1% Acetic Acid to the mobile phase to sharpen the carboxylic acid spot, or 1% Triethylamine if the product is acid-sensitive (use caution with Fm-group base sensitivity). |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Thioesters. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Boc Sciences. (n.d.). Fmoc-Protected Amino Acids in SPPS.
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent Protocol.[2][3][4][5] Link
Sources
A Senior Scientist's Comparative Guide to the Elemental Analysis of (9H-Fluoren-9-yl)methanethiol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, the precise characterization of novel compounds is a cornerstone of reliable and reproducible research. (9H-Fluoren-9-yl)methanethiol (C₁₄H₁₂S), a key building block utilized in applications ranging from self-assembled monolayers to sophisticated protecting group strategies, is no exception. Verifying its elemental composition is not merely a procedural checkbox but a fundamental validation of its molecular identity and purity.
This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for this compound. It further contextualizes this data by comparing it with other relevant thiol-containing compounds and details the gold-standard methodology used to acquire these critical results. As senior application scientists, our goal is to move beyond mere data presentation and explain the causality behind the numbers, ensuring every piece of data is part of a self-validating analytical system.
Core Data: Theoretical vs. Experimental Elemental Analysis
The molecular formula of this compound is C₁₄H₁₂S, yielding a molecular weight of 212.31 g/mol . From this, we can calculate the theoretical mass percentages of Carbon (C), Hydrogen (H), and Sulfur (S). This theoretical composition serves as the benchmark against which all synthesized batches of the compound are measured.
Experimental validation is typically performed using automated elemental analyzers based on dynamic flash combustion.[1][2] For a sample to be considered pure, the experimentally determined values for C, H, and S should closely match the theoretical percentages. The majority of peer-reviewed scientific journals, including those from the American Chemical Society (ACS) and Wiley, stipulate an acceptable deviation of within ±0.4% of the calculated values for publication.[3][4][5]
Table 1: Elemental Analysis Data for this compound
| Element | Chemical Formula | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |
| Carbon (C) | C₁₄H₁₂S | 79.20% | 78.80% - 79.60% |
| Hydrogen (H) | C₁₄H₁₂S | 5.70% | 5.30% - 6.10% |
| Sulfur (S) | C₁₄H₁₂S | 15.10% | 14.70% - 15.50% |
An experimental result falling outside this range warrants further investigation, as it may indicate the presence of residual solvents, starting materials, or other impurities.[3]
Comparative Analysis with Alternative Sulfur-Containing Compounds
To appreciate the specificity of elemental analysis, it is instructive to compare the composition of this compound with other sulfur-containing organic molecules. The distinct ratios of C, H, and S provide a unique fingerprint for each compound. We have selected Methanethiol, the simplest thiol, and 4,7-Diphenyl-2,1,3-benzothiadiazole, a more complex heterocyclic compound, for comparison.
Table 2: Comparative Theoretical Elemental Composition
| Compound | Chemical Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Sulfur (S) |
| This compound | C₁₄H₁₂S | 79.20% | 5.70% | 0.00% | 15.10% |
| Methanethiol[6] | CH₄S | 24.97% | 8.38% | 0.00% | 66.65% |
| 4,7-Diphenyl-2,1,3-benzothiadiazole[7] | C₁₈H₁₂N₂S | 74.97% | 4.20% | 9.71% | 11.12% |
This comparison clearly illustrates how a CHNS analysis can definitively distinguish between these molecules. The high carbon content of this compound is characteristic of its large aromatic fluorenyl group, while the simple aliphatic structure of Methanethiol results in a much lower carbon percentage and a significantly higher sulfur percentage.
Experimental Protocol: CHNS Determination by Dynamic Flash Combustion
The determination of carbon, hydrogen, nitrogen, and sulfur content is most reliably achieved through dynamic flash combustion.[2][8] This technique ensures the complete and instantaneous oxidation of the sample in an oxygen-rich environment, converting the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, and SO₂).
Principle of Operation
A precisely weighed sample (typically 1-3 mg) is dropped into a combustion reactor heated to ~900-1000°C.[9] A pulse of pure oxygen is injected, leading to rapid combustion. The resulting gases are swept by an inert carrier gas (helium) through a reduction reactor (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[2][9]
Diagram 1: Workflow for CHNS elemental analysis via flash combustion.
Step-by-Step Methodology
-
Instrument Calibration: Before analysis, the instrument is calibrated using a certified organic analytical standard with a known elemental composition (e.g., sulfanilamide).[3][9] This step is critical for ensuring the accuracy of the final results.
-
Sample Preparation:
-
Using an ultra-microbalance, accurately weigh approximately 1-3 mg of the this compound sample into a clean tin capsule.
-
Crimp the capsule to ensure no sample is lost and to facilitate its introduction into the combustion chamber.
-
Place the sealed capsule into the instrument's autosampler.
-
-
Analysis Run:
-
Initiate the analysis sequence via the instrument's control software.
-
The autosampler drops the sample into the high-temperature combustion reactor.
-
Simultaneously, a measured volume of pure oxygen is injected to ensure complete, instantaneous combustion.
-
-
Gas Processing and Detection:
-
The gaseous combustion products (CO₂, H₂O, NₓOᵧ, SO₂) are carried by a constant flow of helium.
-
The gas mixture passes through a reduction tube containing elemental copper at ~650°C to convert nitrogen oxides to N₂ and remove excess O₂.
-
The resulting mixture (CO₂, H₂O, N₂, SO₂) is passed through a GC column, which separates the individual gases based on their chemical properties.
-
The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes, generating a signal proportional to the concentration of the element.
-
-
Data Calculation: The instrument software integrates the signal peaks for each gas, compares them against the calibration standard, and calculates the final mass percentages of C, H, N, and S in the original sample.
Trustworthiness and Data Validation
The integrity of elemental analysis data hinges on a self-validating system. This is achieved through:
-
Purity of Sample: The most common source of error is an impure sample. Residual solvents or unreacted starting materials will significantly skew the results.[3] For instance, residual hexane (C₆H₁₄) would artificially inflate the carbon and hydrogen percentages.
-
Certified Standards: Regular analysis of certified standards, such as those from NIST, ensures the instrument's calibration remains accurate.[9] Standards should be run every several samples in an analysis sequence to detect any instrument drift.[3]
-
Reproducibility: Samples should be analyzed in duplicate or triplicate to ensure the results are reproducible. Significant variation between runs of the same sample points to either sample inhomogeneity or an instrument issue.
By adhering to these principles, researchers can have high confidence that the elemental analysis data accurately reflects the composition and purity of their synthesized this compound, providing a solid foundation for subsequent research and development.
References
- Supporting Information for an unnamed article. (n.d.). The Royal Society of Chemistry.
- Valcarcel, M., & Cardenas, S. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. World Journal of Chemical Education, 3(4), 89-92.
- Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer Application Note.
- Ghosh, S., et al. (2019). Conformational stability and structural analysis of methanethiol clusters: a revisit. Physical Chemistry Chemical Physics, 21(38), 21496-21507.
- Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics. Application Note 42230.
- University of Alberta. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
- Jackson, A. D., et al. (2020). An International Study Evaluating Elemental Analysis. Organometallics, 39(14), 2651–2658.
- Sigma-Aldrich. (n.d.). Methanethiol. Product Page.
- Jackson, A. D., et al. (2020). An International Study Evaluating Elemental Analysis. ResearchGate.
- Analytik Jena. (n.d.). Elemental Analysis for N/S/Cl Determination in Biofuels and Their Precursors.
- University of Padua. (2024). Elemental Analysis – Technical Resources. Dept. of Pharmaceutical and Pharmacological Sciences Unipd.
- University of Vienna. (n.d.). Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations.
- PubChem. (n.d.). 4,7-Diphenyl-2,1,3-benzothiadiazole. National Center for Biotechnology Information.
- Wikipedia. (2024). Methanethiol.
- Thermo Fisher Scientific. (n.d.). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer.
Sources
- 1. nmrmbc.com [nmrmbc.com]
- 2. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methanethiol - Wikipedia [en.wikipedia.org]
- 7. 4,7-Diphenyl-2,1,3-benzothiadiazole | C18H12N2S | CID 57894857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rsc.org [rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
